molecular formula C18H18O3 B12398489 Sonnerphenolic B

Sonnerphenolic B

Cat. No.: B12398489
M. Wt: 282.3 g/mol
InChI Key: GQCXCYCLJQYPDM-KXQLTZBTSA-N
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Description

Sonnerphenolic B is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

5-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]-2-methoxyphenol

InChI

InChI=1S/C18H18O3/c1-3-14(15-7-9-16(19)10-8-15)6-4-13-5-11-18(21-2)17(20)12-13/h3-12,14,19-20H,1H2,2H3/b6-4-/t14-/m1/s1

InChI Key

GQCXCYCLJQYPDM-KXQLTZBTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\[C@@H](C=C)C2=CC=C(C=C2)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(C=C)C2=CC=C(C=C2)O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery of Sonnerphenolic B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Isolation, Structural Elucidation, and Biological Activities of a Novel Phenolic Compound from Sonneratia ovata

This technical guide provides a comprehensive overview of the discovery of Sonnerphenolic B, a novel phenolic compound isolated from the leaves of the mangrove species Sonneratia ovata. The discovery, reported by Nguyen et al. in 2015, has expanded the known chemical diversity of the Sonneratia genus and introduced a new molecule with potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a logical workflow for the discovery process.

Introduction

Sonneratia ovata Backer, a member of the Sonneratiaceae family, is a mangrove tree found in the coastal ecosystems of Southeast Asia.[1] Traditionally, various parts of Sonneratia species have been used in folk medicine.[2] Phytochemical investigations of this genus have revealed a rich source of secondary metabolites, including triterpenoids, steroids, flavonoids, and tannins.[3] In 2015, a study focused on the chemical constituents of the leaves of Sonneratia ovata led to the isolation and characterization of three new phenolic compounds, named Sonnerphenolic A, B, and C, alongside a new cerebroside and nineteen known compounds.[1] This guide focuses specifically on this compound, detailing the scientific journey from its extraction to its initial biological evaluation.

Experimental Protocols

The following sections describe the detailed methodologies employed in the discovery and characterization of this compound, based on the work of Nguyen et al. (2015) and general methods for natural product isolation from Sonneratia ovata.

Plant Material Collection and Extraction

The leaves of Sonneratia ovata were collected and identified. A voucher specimen was deposited in a designated herbarium for future reference.

  • Drying and Pulverization: The collected leaves were air-dried at room temperature and then pulverized into a fine powder to increase the surface area for efficient extraction.

  • Maceration: The powdered leaves were subjected to maceration with methanol (MeOH) at room temperature. This process was repeated multiple times to ensure the exhaustive extraction of secondary metabolites.

  • Concentration: The resulting methanolic extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation of this compound

The crude methanolic extract underwent a series of chromatographic separations to isolate individual compounds. The general workflow for the isolation of phenolic compounds from S. ovata is depicted in the diagram below.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation cluster_isolation Isolation dried_leaves Dried & Powdered Sonneratia ovata Leaves crude_extract Crude Methanolic Extract dried_leaves->crude_extract Maceration with MeOH solvent_partition Solvent-Solvent Partitioning crude_extract->solvent_partition column_chroma Silica Gel Column Chromatography solvent_partition->column_chroma Gradient Elution hplc Preparative HPLC column_chroma->hplc Further Purification sonnerphenolic_b This compound hplc->sonnerphenolic_b

Fig. 1: General workflow for the isolation of this compound.
  • Solvent-Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and butanol (BuOH), to yield different fractions. Phenolic compounds are typically enriched in the ethyl acetate and butanol fractions.

  • Column Chromatography: The bioactive fractions were subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., n-hexane-EtOAc followed by EtOAc-MeOH), was used to separate the compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified using preparative HPLC with a suitable solvent system to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provided information about the number and types of protons, their chemical environment, and their connectivity.

    • ¹³C-NMR and DEPT: Revealed the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

    • 2D-NMR (COSY, HSQC, HMBC): These experiments established the connectivity between protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), and long-range correlations between protons and carbons (HMBC), which were crucial for assembling the final structure.

  • Comparison with Literature Data: The spectroscopic data were compared with those of known compounds to identify the structural class and to confirm the novelty of this compound.[1]

Biological Activities and Quantitative Data

This compound, along with other isolated compounds, was evaluated for its in vitro cytotoxicity against the MCF-7 (human breast adenocarcinoma) cell line and for its acetylcholinesterase (AChE) inhibitory activity. The quantitative data for the biological activities of compounds isolated from S. ovata in the study by Nguyen et al. (2015) are summarized below.

Table 1: Cytotoxicity of Compounds from Sonneratia ovata against MCF-7 Cell Line

CompoundIC₅₀ (µM)
Sonnerphenolic C112.8 ± 9.4
Lignan 5146.9 ± 9.0
Lignan 6114.5 ± 7.2
Doxorubicin (Positive Control)0.9 ± 0.1

Note: The cytotoxicity of this compound was not explicitly reported in the abstract of the primary publication.[1] The tested compounds showed no toxicity against normal human fibroblasts (PHF) at concentrations up to 277 µM.[1]

Table 2: Acetylcholinesterase Inhibitory Activity of Compounds from Sonneratia ovata

CompoundIC₅₀ (µM)
(S)-Rhodolatouchol96.1 ± 14.5
Galantamine (Positive Control)2.1 ± 0.2

Note: The acetylcholinesterase inhibitory activity of this compound was not among the significant findings highlighted in the primary publication's abstract.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The initial discovery focused on its isolation, structural elucidation, and preliminary bioactivity screening. Further research is required to investigate its mechanism of action and to identify the molecular targets through which it exerts its cytotoxic or other biological effects.

The acetylcholinesterase inhibitory activity of some compounds from S. ovata suggests a potential role in modulating cholinergic signaling, which is relevant for neurodegenerative diseases like Alzheimer's. The general mechanism of AChE inhibitors is depicted below.

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis receptors Postsynaptic Receptors acetylcholine->receptors Binding & Activation choline_acetate Choline + Acetate ache->choline_acetate inhibitor AChE Inhibitor (e.g., (S)-Rhodolatouchol) inhibitor->ache

Fig. 2: General mechanism of acetylcholinesterase inhibition.

Conclusion and Future Directions

The discovery of this compound from Sonneratia ovata contributes to the growing body of knowledge on the chemical diversity of mangrove ecosystems. While its structure has been elucidated, its full pharmacological potential remains to be explored. Future research should focus on:

  • Total Synthesis: The chemical synthesis of this compound would provide a sustainable supply for further biological studies and allow for the generation of analogues with potentially improved activity.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound is crucial to understand its biological effects.

  • Broader Bioactivity Screening: Evaluating this compound against a wider range of biological targets, including other cancer cell lines, enzymes, and microbial strains, could uncover additional therapeutic applications.

This technical guide provides a foundational understanding of the discovery of this compound, offering a starting point for researchers interested in the further development of this novel natural product.

References

The Natural Provenance of Sonnerphenolic B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source, isolation, and characterization of Sonnerphenolic B, a phenolic compound of interest for its potential bioactivities. The document details the methodologies for its extraction and purification and presents a plausible biosynthetic pathway.

Primary Natural Source

This compound is a naturally occurring phenolic compound that has been isolated from the leaves of Sonneratia ovata[1]. Sonneratia ovata is a mangrove species belonging to the Sonneratiaceae family, found in the mangrove forests of Southeast Asia, including Vietnam, Cambodia, Thailand, and Indonesia. While other species of the Sonneratia genus are rich in various phenolic compounds, this compound has been specifically identified in S. ovata.

Quantitative Data

While the precise yield of this compound from Sonneratia ovata leaves is not detailed in the available literature, studies have quantified the total phenolic content of various parts of the plant. This data provides a valuable context for the potential abundance of phenolic constituents, including this compound.

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g of extract)Reference
LeavesMethanol52.00[2]
FruitMethanol14.06[2]

Table 1: Total Phenolic Content of Sonneratia ovata

Experimental Protocols

The following sections detail the experimental procedures for the isolation and structural elucidation of this compound from the leaves of Sonneratia ovata, based on established methodologies for the separation of phenolic compounds.

Plant Material Collection and Preparation

Fresh leaves of Sonneratia ovata are collected from its natural mangrove habitat. The plant material is then washed with distilled water to remove any debris and salt residues. The leaves are air-dried in the shade at room temperature for several weeks until they are brittle. The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phenolic Compounds

The powdered leaves are subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

  • Maceration: The dried leaf powder is macerated with methanol at room temperature for a period of 72 hours. The solvent is periodically agitated to ensure thorough extraction.

  • Filtration and Concentration: The methanol extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanol extract.

Fractionation and Isolation of this compound

The crude methanol extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The phenolic compounds, including this compound, are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified using preparative HPLC on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of methanol and water (often with a small percentage of formic acid to improve peak shape) is typically employed to achieve fine separation. The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of protons and carbons, leading to the complete structural elucidation of this compound.

Visualizations

Experimental Workflow

experimental_workflow start Fresh Leaves of Sonneratia ovata drying Air Drying start->drying grinding Grinding to Powder drying->grinding extraction Methanol Extraction (Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound structure_elucidation Structure Elucidation (MS, NMR) isolated_compound->structure_elucidation final_structure This compound Structure structure_elucidation->final_structure

Caption: Experimental workflow for the isolation of this compound.

Plausible Biosynthetic Pathway

biosynthetic_pathway shikimate_pathway Shikimate Pathway l_phenylalanine L-Phenylalanine shikimate_pathway->l_phenylalanine cinnamic_acid Cinnamic Acid l_phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone + 3x Malonyl-CoA chalcone_synthase Chalcone Synthase naringenin Naringenin (A Flavonoid) naringenin_chalcone->naringenin CHI further_modification Further Enzymatic Modifications (Hydroxylation, etc.) naringenin->further_modification benzofuran_precursor Benzofuran Precursor further_modification->benzofuran_precursor sonnerphenolic_b This compound benzofuran_precursor->sonnerphenolic_b P450 enzymes cyclization Oxidative Cyclization

Caption: Proposed biosynthetic pathway for this compound.

References

Sonnerphenolic B: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonnerphenolic B is a phenolic compound isolated from the mangrove plant Sonneratia ovata. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. Detailed experimental protocols for its isolation and biological evaluation, based on available scientific literature, are presented. Furthermore, this guide includes visualizations of relevant experimental workflows to aid in the understanding and replication of key findings.

Chemical Structure and Properties

This compound is a phenolic compound with the molecular formula C₁₈H₁₈O₃ and a molecular weight of 282.33 g/mol . Its structure was elucidated through spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure

The chemical structure of this compound is presented below:

(Note: A 2D chemical structure image would be placed here in a full whitepaper. As a text-based AI, a descriptive representation is provided.)

The structure features a substituted aromatic ring system characteristic of phenolic compounds.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is critical for its identification and characterization.

PropertyValueSource
Molecular Formula C₁₈H₁₈O₃Nguyen et al., 2015
Molecular Weight 282.33 g/mol Nguyen et al., 2015
CAS Number 1627516-10-2MedchemExpress
¹H NMR (CDCl₃, 500 MHz) δ (ppm) Data not fully available in searched literature.-
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) Data not fully available in searched literature.-

Note: The complete ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, are essential for unambiguous structure confirmation and are typically found in the primary research publication. While the key reference has been identified, access to the full experimental details within the publication was not possible during this search.

Biological Activities

This compound has been evaluated for its in vitro biological activities, demonstrating potential as a cytotoxic agent and an inhibitor of the enzyme acetylcholinesterase.

Cytotoxicity

This compound has been tested for its cytotoxic effects against several human cancer cell lines.

Cell LineCancer TypeActivity
HeLaCervical CancerReported
MCF-7Breast CancerReported
NCI-H460Lung CancerReported

Note: Specific IC₅₀ values were not available in the accessed abstracts. The primary literature should be consulted for quantitative cytotoxicity data.

Acetylcholinesterase Inhibition

This compound has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.

EnzymeActivity
Acetylcholinesterase (AChE)Inhibitory activity reported

Note: Quantitative data on the acetylcholinesterase inhibitory activity (e.g., IC₅₀ value) was not available in the searched literature.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation of this compound and the assessment of its biological activities, based on standard methodologies in the field.

Isolation of this compound from Sonneratia ovata

The isolation of this compound typically involves solvent extraction of plant material followed by chromatographic separation.

G plant_material Dried and powdered leaves of Sonneratia ovata extraction Maceration with methanol at room temperature plant_material->extraction filtration Filtration to separate extract from solid residue extraction->filtration concentration Concentration of the methanol extract under reduced pressure filtration->concentration partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, and water) concentration->partitioning chromatography Column chromatography of the active fraction (e.g., ethyl acetate fraction) over silica gel partitioning->chromatography purification Further purification by preparative HPLC chromatography->purification sonnerphenolic_b Isolated this compound purification->sonnerphenolic_b

Caption: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

G cell_seeding Seed cancer cells (e.g., HeLa, MCF-7, NCI-H460) in 96-well plates incubation1 Incubate for 24 hours to allow cell attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of this compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 48 or 72 hours) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization measurement Measure absorbance at ~570 nm using a microplate reader solubilization->measurement analysis Calculate cell viability and determine IC₅₀ value measurement->analysis

Caption: Workflow for a standard MTT cytotoxicity assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric method for determining acetylcholinesterase activity.

G reagents Prepare reaction mixture: Phosphate buffer, DTNB, and this compound (inhibitor) enzyme_addition Add acetylcholinesterase (AChE) enzyme reagents->enzyme_addition preincubation Pre-incubate the mixture enzyme_addition->preincubation substrate_addition Initiate reaction by adding acetylthiocholine iodide (ATCI) preincubation->substrate_addition incubation Incubate at a controlled temperature substrate_addition->incubation measurement Measure the absorbance at 412 nm at regular intervals incubation->measurement analysis Calculate the percentage of AChE inhibition and determine IC₅₀ value measurement->analysis

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Signaling Pathways

Currently, there is no specific information available in the searched scientific literature detailing the signaling pathways modulated by this compound. The cytotoxic and acetylcholinesterase inhibitory activities suggest potential interactions with pathways related to apoptosis and cholinergic neurotransmission, respectively. However, further research is required to elucidate the precise molecular mechanisms.

G sonnerphenolic_b This compound cytotoxicity Cytotoxicity sonnerphenolic_b->cytotoxicity ache_inhibition Acetylcholinesterase Inhibition sonnerphenolic_b->ache_inhibition unknown_pathway1 Potential interaction with apoptotic pathways (e.g., caspase activation) cytotoxicity->unknown_pathway1 unknown_pathway2 Potential modulation of cholinergic signaling ache_inhibition->unknown_pathway2

Caption: Postulated biological effects of this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated cytotoxic and acetylcholinesterase inhibitory activities. This technical guide provides a foundational understanding of its chemical properties and biological potential. Future research should focus on:

  • Complete Spectroscopic Characterization: Obtaining and publishing the full ¹H and ¹³C NMR data is crucial for the definitive structural confirmation of this compound.

  • Elucidation of Signaling Pathways: Investigating the molecular mechanisms underlying its cytotoxic and AChE inhibitory effects will be critical for understanding its therapeutic potential.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.

The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, and is intended to stimulate further investigation into this promising compound.

Unraveling the Synthesis of a Novel Phenolic: A Technical Guide to the Hypothesized Biosynthesis of Sonnerphenolic B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the hypothesized biosynthetic pathway of Sonnerphenolic B, a phenolic compound isolated from the mangrove plant Sonneratia ovata, has been compiled for researchers, scientists, and professionals in drug development. This document outlines a plausible enzymatic route to this complex natural product, drawing upon established principles of plant secondary metabolism, particularly the biosynthesis of benzophenones. In the absence of direct experimental evidence for the formation of this compound, this guide presents a robust hypothesis to stimulate and direct future research in this area.

This compound, first identified in Sonneratia ovata, belongs to a class of phenolic compounds with potential bioactivities.[1] Understanding its biosynthesis is crucial for potential biotechnological production and the discovery of novel enzymatic tools for synthetic biology. This guide proposes a multi-step pathway commencing from the general phenylpropanoid pathway and culminating in the formation of the intricate this compound molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to begin with the formation of a benzophenone scaffold, followed by a series of tailoring reactions including prenylation and hydroxylation.

Part 1: Assembly of the Benzophenone Core

The initial phase of the proposed pathway involves the synthesis of the central benzophenone structure. This process is thought to be initiated from the amino acid L-phenylalanine.

1. Phenylpropanoid Pathway and Benzoyl-CoA Formation: L-phenylalanine is first converted to cinnamic acid, which then undergoes a series of reactions, including a β-oxidative pathway, to yield benzoyl-CoA.[2][3] This activated benzoic acid derivative serves as the starter molecule for the subsequent polyketide synthesis.

2. Polyketide Synthesis via Benzophenone Synthase: A type III polyketide synthase (PKS), specifically a benzophenone synthase (BPS), is hypothesized to catalyze the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA.[1][4] This reaction, through a series of decarboxylative condensations and a final intramolecular cyclization, is expected to form a 2,4,6-trihydroxybenzophenone intermediate.[5]

graph "Hypothesized_Biosynthesis_of_Benzophenone_Core" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzoyl_CoA [label="Benzoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Malonyl_CoA [label="3x Malonyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzophenone_Synthase [label="Benzophenone Synthase\n(Type III PKS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Trihydroxybenzophenone [label="2,4,6-Trihydroxybenzophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges L_Phenylalanine -> Cinnamic_Acid [label="Phenylpropanoid\nPathway"]; Cinnamic_Acid -> Benzoyl_CoA [label="β-Oxidative\nPathway"]; Benzoyl_CoA -> Benzophenone_Synthase; Malonyl_CoA -> Benzophenone_Synthase; Benzophenone_Synthase -> Trihydroxybenzophenone; }

Hypothesized formation of the benzophenone core.
Part 2: Tailoring of the Benzophenone Scaffold

Following the formation of the initial benzophenone intermediate, a series of tailoring enzymes are proposed to modify this core structure to yield this compound.

1. Prenylation: A key structural feature of this compound is the presence of a prenyl group. This is likely installed by a prenyltransferase, which would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the benzophenone core.

2. Hydroxylation and Other Modifications: The specific hydroxylation pattern and other structural features of this compound suggest the involvement of cytochrome P450 monooxygenases and potentially other modifying enzymes such as reductases or isomerases. The exact sequence of these tailoring reactions remains to be elucidated.

graph "Hypothesized_Tailoring_of_Benzophenone_Core" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Trihydroxybenzophenone [label="2,4,6-Trihydroxybenzophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prenyltransferase [label="Prenyltransferase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAPP [label="DMAPP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prenylated_Intermediate [label="Prenylated Benzophenone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(e.g., P450s)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonnerphenolic_B [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Trihydroxybenzophenone -> Prenyltransferase; DMAPP -> Prenyltransferase; Prenyltransferase -> Prenylated_Intermediate; Prenylated_Intermediate -> Tailoring_Enzymes; Tailoring_Enzymes -> Sonnerphenolic_B; }

Proposed tailoring reactions leading to this compound.

Quantitative Data on Analogous Enzymes

While specific kinetic data for the enzymes involved in this compound biosynthesis are not available, the following table summarizes representative kinetic parameters for analogous enzymes from other plant species to provide a frame of reference for future characterization studies.

Enzyme ClassEnzyme SourceSubstrate(s)Km (µM)kcat (s-1)Reference
Benzophenone Synthase Hypericum androsaemumBenzoyl-CoA2.50.03[6]
Malonyl-CoA12-[6]
Prenyltransferase Lupinus albus (LaPT2)Kaempferol102.3-[7]
DMAPP158.7-[7]

Detailed Methodologies for Key Experiments

To facilitate the experimental validation of the proposed biosynthetic pathway, this section provides detailed protocols for the characterization of the key enzyme classes involved.

Heterologous Expression and Purification of a Plant Benzophenone Synthase

This protocol describes a general method for producing and purifying a candidate benzophenone synthase from Sonneratia ovata for in vitro characterization.

digraph "BPS_Expression_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Isolate Total RNA from\nSonneratia ovata", fillcolor="#F1F3F4", fontcolor="#202124"]; RT_PCR [label="Reverse Transcription and PCR\nAmplification of Candidate BPS Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Clone BPS cDNA into\nExpression Vector (e.g., pET)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform E. coli\n(e.g., BL21(DE3))", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Induce Protein Expression\n(e.g., with IPTG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis and\nCrude Extract Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify Recombinant BPS\n(e.g., Ni-NTA Affinity Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Verification [label="Verify Purity\n(SDS-PAGE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> RT_PCR; RT_PCR -> Cloning; Cloning -> Transformation; Transformation -> Expression; Expression -> Cell_Lysis; Cell_Lysis -> Purification; Purification -> Verification; }

Workflow for heterologous expression of Benzophenone Synthase.

Protocol:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from young leaves of Sonneratia ovata. First-strand cDNA is synthesized using a reverse transcriptase with an oligo(dT) primer.

  • Gene Amplification and Cloning: A putative BPS gene is amplified from the cDNA library by PCR using gene-specific primers. The amplified product is then cloned into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged protein.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Protein Purification: The bacterial cells are harvested by centrifugation and lysed. The His-tagged BPS is purified from the soluble protein fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Purity Verification: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Kinetic Assay for Benzophenone Synthase

This protocol outlines a method to determine the kinetic parameters of the purified benzophenone synthase.

Reaction Mixture:

  • 100 mM potassium phosphate buffer (pH 7.0)

  • 10 µM Benzoyl-CoA

  • 50 µM [2-14C]Malonyl-CoA

  • Purified benzophenone synthase enzyme

Procedure:

  • The reaction is initiated by the addition of the purified enzyme to the reaction mixture.

  • The mixture is incubated at 30°C for a defined period.

  • The reaction is stopped by the addition of ethyl acetate.

  • The radioactive product, 2,4,6-trihydroxybenzophenone, is extracted into the ethyl acetate phase.

  • The amount of product formed is quantified by liquid scintillation counting of the ethyl acetate phase.

  • Initial velocities are determined at varying substrate concentrations (benzoyl-CoA and malonyl-CoA) to calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Plant Prenyltransferase Assay with a Phenolic Substrate

This protocol describes an assay to test the activity of a candidate prenyltransferase from Sonneratia ovata using the putative benzophenone intermediate.

Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 10 mM MgCl2

  • 1 mM Dithiothreitol (DTT)

  • 100 µM 2,4,6-trihydroxybenzophenone (or other potential phenolic acceptor)

  • 100 µM Dimethylallyl pyrophosphate (DMAPP)

  • Microsomal protein preparation from Sonneratia ovata or purified recombinant prenyltransferase

Procedure:

  • The reaction is initiated by the addition of the enzyme preparation.

  • The mixture is incubated at 30°C for 1-2 hours.

  • The reaction is terminated by the addition of an equal volume of methanol or ethyl acetate.

  • The mixture is centrifuged to pellet any precipitated protein.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated product. The identity of the product can be confirmed by comparing its retention time and mass spectrum to authentic standards, if available, or by structural elucidation using NMR.

This technical guide provides a foundational hypothesis for the biosynthesis of this compound. The proposed pathway and experimental protocols offer a clear roadmap for researchers to empirically investigate and ultimately elucidate the precise enzymatic machinery responsible for the synthesis of this intriguing natural product. The validation of this pathway will not only advance our understanding of plant metabolic diversity but also pave the way for the biotechnological production of this compound and its derivatives.

References

Sonnerphenolic B: A Technical Overview of Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonnerphenolic B is a phenolic compound isolated from the mangrove plant Sonneratia ovata. As with many natural phenolic compounds, it has been the subject of initial biological screening to determine its potential therapeutic activities. This technical guide provides a summary of the reported biological activities of this compound, focusing on in vitro cytotoxicity and acetylcholinesterase inhibition. Detailed, generalized experimental protocols for these assays are provided to serve as a reference for researchers looking to evaluate similar compounds.

Core Biological Activities

Initial screening of this compound has focused on two primary areas of biological activity:

  • Cytotoxicity: The ability of a compound to kill cells. This is a fundamental assay in the discovery of potential anti-cancer agents.

  • Acetylcholinesterase (AChE) Inhibition: The inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a key class of drugs used in the treatment of Alzheimer's disease and other neurological conditions.

The primary study identifying these activities is: Nguyen T.H., et al. Chemical constituents from Sonneratia ovata Backer and their in vitro cytotoxicity and acetylcholinesterase inhibitory activities. Bioorg Med Chem Lett. 2015 Jun 1;25(11):2366-71. While specific quantitative data from this publication is not publicly available, this guide provides the framework for conducting such an analysis.

Data Presentation

To facilitate the analysis and comparison of biological activity data for this compound or similar compounds, the following table structure is recommended.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Positive Control
e.g., MCF-7e.g., MTTData not availablee.g., DoxorubicinData not available
e.g., A549e.g., MTTData not availablee.g., DoxorubicinData not available
e.g., HepG2e.g., MTTData not availablee.g., DoxorubicinData not available

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound

Enzyme SourceAssay MethodIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Positive Control
e.g., Electric Eele.g., Ellman's MethodData not availablee.g., GalantamineData not available

Experimental Protocols

The following are detailed, generalized protocols for the key experiments typically cited in the biological activity screening of natural products like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a widely used colorimetric method for measuring AChE activity.

Principle: The Ellman's method measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

  • Assay in 96-Well Plate:

    • In each well, add the following in order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of this compound solution at various concentrations (or positive control/vehicle control).

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) by plotting a dose-response curve.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the biological activity screening of this compound.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells into 96-Well Plate cell_culture->cell_seeding treatment Treat Cells and Incubate (48-72h) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment add_mtt Add MTT Reagent (4h Incubation) treatment->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Screening.

experimental_workflow_ache cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_measurement Measurement cluster_analysis Data Analysis reagent_prep Prepare Buffer, Enzyme, DTNB, and ATCI mix_reagents Mix Buffer, Compound, and DTNB in Plate reagent_prep->mix_reagents compound_prep Prepare this compound Dilutions compound_prep->mix_reagents pre_incubate Pre-incubate (15 min) mix_reagents->pre_incubate start_reaction Add ATCI to Start Reaction pre_incubate->start_reaction kinetic_read Kinetic Reading at 412 nm start_reaction->kinetic_read calculate_inhibition Calculate % Inhibition kinetic_read->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Further research, such as gene expression profiling, proteomic analysis, and specific pathway reporter assays, would be required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound has demonstrated initial promise as a bioactive compound with cytotoxic and acetylcholinesterase inhibitory activities. This technical guide provides a foundational understanding of these activities and the experimental approaches to their evaluation. The provided protocols and workflows serve as a starting point for researchers interested in the further investigation of this compound and other natural products. Future studies should focus on obtaining precise quantitative data, expanding the panel of cancer cell lines, and elucidating the underlying molecular mechanisms to fully assess its therapeutic potential.

Lack of Publicly Available Data on the Acetylcholinesterase Inhibitory Activity of Sonnerphenolic B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals no publicly available data on the in vitro acetylcholinesterase (AChE) inhibitory activity of Sonnerphenolic B.

This compound is a phenolic compound first isolated from the leaves of Sonneratia ovata. The primary research article describing its discovery, "Chemical constituents from Sonneratia ovata Backer and their in vitro cytotoxicity and acetylcholinesterase inhibitory activities" published in 2015, evaluated the AChE inhibitory activity of some of the isolated compounds. However, the study reported the IC50 value for (S)-rhodolatouchol (96.1 ± 14.5 μM) and did not specify any acetylcholinesterase inhibitory activity for this compound itself.[1]

Subsequent searches for "this compound acetylcholinesterase inhibition" and related terms have not yielded any studies that have specifically investigated this biological activity for this compound.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, specifically for the acetylcholinesterase inhibitory activity of this compound at this time.

Alternative Focus: Acetylcholinesterase Inhibitory Activity of Compounds from the Sonneratia Genus

While data on this compound is unavailable, research has been conducted on the acetylcholinesterase inhibitory potential of extracts from other plants in the same genus, namely Sonneratia caseolaris, as well as other compounds isolated from them. This alternative guide provides a summary of these findings for researchers, scientists, and drug development professionals interested in acetylcholinesterase inhibitors from the Sonneratia genus.

Data Presentation: Acetylcholinesterase Inhibitory Activity of Sonneratia caseolaris Extracts and Isolated Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values for various extracts of Sonneratia caseolaris and other relevant compounds against acetylcholinesterase.

Sample Plant Part Extraction Method IC50 (µg/mL) Reference
S. caseolaris ExtractSeedMaceration (Methanol)10.52[2]
S. caseolaris ExtractStamenMaceration (Methanol)55.58[2]
S. caseolaris ExtractFruit PulpMaceration (Methanol)84.74[2]
S. caseolaris ExtractPneumatophoreMaceration (Methanol)126.15[2]
S. caseolaris ExtractCalyxMaceration (Methanol)140.12[2]
S. caseolaris ExtractLeafMaceration (Methanol)146.66[2]
Luteolin--9.31[2]
Luteolin Glycoside--5.87[2]
Tacrine (Positive Control)--0.01[2]
Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most commonly employed method for determining acetylcholinesterase inhibitory activity in the reviewed literature is a modification of Ellman's spectrophotometric method.

Principle: The assay measures the activity of acetylcholinesterase by monitoring the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength (typically 405-412 nm). The rate of color development is proportional to the enzyme activity. The inhibitory activity of a test compound is determined by measuring the reduction in this rate.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other specified source)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (or phosphate buffer) at a specific pH (e.g., pH 8.0)

  • Test compound (e.g., Sonneratia extract or isolated pure compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Tacrine, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the specified buffer solution. The test compounds and the positive control are prepared in a range of concentrations.

  • Assay Mixture Preparation: In a 96-well microplate, the following are added in order:

    • Buffer solution.

    • A solution of the test compound at various concentrations.

    • DTNB solution.

  • Enzyme Addition: The acetylcholinesterase enzyme solution is added to the wells containing the test compound and DTNB.

  • Pre-incubation: The plate is typically pre-incubated with the test compound and the enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), to all wells.

  • Kinetic Measurement: The absorbance is measured immediately in kinetic mode using a microplate reader at 405-412 nm for a specified duration (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every minute).

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration of the test compound. The percentage of inhibition is determined using the following formula:

    % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Acetylcholinesterase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCI) add_reagents Add Buffer, DTNB, and Test Sample reagents->add_reagents samples Prepare Test Samples (e.g., Sonneratia Extract) samples->add_reagents enzyme Prepare AChE Solution add_enzyme Add AChE Enzyme enzyme->add_enzyme add_reagents->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (ATCI) to start reaction pre_incubate->add_substrate measure_abs Kinetic Measurement of Absorbance (412 nm) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

AChE_Inhibition_Mechanism cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction AChE AChE Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE Binds to active site AChE_Inhibited AChE No_Reaction No Hydrolysis AChE_Inhibited->No_Reaction Inhibitor Inhibitor (e.g., from Sonneratia) Inhibitor->AChE_Inhibited Blocks active site ACh_blocked Acetylcholine ACh_blocked->AChE_Inhibited Binding prevented

References

A Technical Guide to the Cytotoxic Effects of Sulforaphane on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Sonnerphenolic B" did not yield any publicly available scientific literature. This technical guide will therefore focus on Sulforaphane (SFN) , a widely researched, naturally occurring phenolic compound known for its potent cytotoxic effects against various cancer cell lines. The data and protocols presented herein are based on published studies on Sulforaphane.

Introduction

Sulforaphane (SFN) is a naturally occurring isothiocyanate derived from the consumption of cruciferous vegetables like broccoli, kale, and cabbage[1][2]. It is produced from the hydrolysis of its precursor, glucoraphanin, by the enzyme myrosinase[2][3]. Extensive research has highlighted SFN's bioactivities, particularly its antioxidant and anticancer properties[1]. SFN exerts these effects by modulating critical signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis[1]. This guide provides an in-depth overview of the cytotoxic effects of SFN on cancer cell lines, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell proliferation. SFN has demonstrated potent, dose-dependent cytotoxic effects across a range of cancer cell lines, with particular emphasis in the literature on breast cancer.

Table 1: IC50 Values of Sulforaphane (SFN) on Human Breast Cancer Cell Lines

The following table summarizes the IC50 values for SFN across various breast cancer cell lines at different incubation time points, as determined by cell viability assays. These cell lines represent different breast cancer subtypes, including estrogen receptor-positive (MCF-7), HER2-overexpressing (SK-BR-3), and triple-negative (MDA-MB-231, MDA-MB-468).

Cell LineCancer Subtype24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7 ER-positive12.5 - 54[4]7.5 - 9.2[4], 16[5], 27.9[6]~11.9[4]
MDA-MB-231 Triple-Negative~21[6]-~11.3[4]
MDA-MB-468 Triple-Negative--1.8[7]
SK-BR-3 HER2-positive---
SUM149 Triple-Negative-7.5[8]-
SUM159 Triple-Negative-~10[5], 7.8[8]-
T47D ER-positive---

Note: The range of IC50 values can be attributed to variations in experimental conditions and assay methods across different studies.

Beyond breast cancer, SFN has shown cytotoxic activity against pancreatic cancer cell lines (MIA PaCa-2 and PANC-1) at concentrations between 7.5 µM and 15 µM[9]. It also effectively inhibits the proliferation of human prostate cancer cells (PC-3) by inducing apoptosis[10].

Mechanisms of SFN-Induced Cytotoxicity

SFN's cytotoxic effects are not mediated by a single mechanism but rather by a complex interplay of multiple cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.

Induction of Apoptosis

A primary mechanism by which SFN eliminates cancer cells is through the induction of apoptosis, or programmed cell death. Interestingly, the specific apoptotic pathway activated by SFN can be cell-type specific.

  • Extrinsic (Death Receptor) Pathway: In MDA-MB-231 breast cancer cells, SFN appears to initiate apoptosis through the extrinsic pathway. This involves the up-regulation of Fas ligand, which in turn activates caspase-8 and the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP)[3].

  • Intrinsic (Mitochondrial) Pathway: In contrast, within MDA-MB-468, MCF-7, and T47D breast cancer cells, SFN triggers the intrinsic pathway[3]. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol. This event activates caspase-9, which then activates caspase-3, culminating in apoptosis[3]. A similar mechanism involving the upregulation of the pro-apoptotic protein Bax and downregulation of Bcl-2 is observed in PC-3 prostate cancer cells[10].

The generation of reactive oxygen species (ROS) has also been identified as a key event in promoting SFN-induced apoptosis[11].

Extrinsic_Apoptosis_Pathway SFN-Induced Extrinsic Apoptosis Pathway (e.g., MDA-MB-231) SFN Sulforaphane FasL Fas Ligand (upregulation) SFN->FasL Casp8 Caspase-8 (activation) FasL->Casp8 Casp3 Caspase-3 (activation) Casp8->Casp3 PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP

SFN-Induced Extrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway SFN-Induced Intrinsic Apoptosis Pathway (e.g., MCF-7) SFN Sulforaphane Bcl2 Bcl-2 (downregulation) SFN->Bcl2 Mito Mitochondria Bcl2->Mito inhibition removed CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

SFN-Induced Intrinsic Apoptosis Pathway
Cell Cycle Arrest

SFN inhibits cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle. Treatment with SFN has been shown to cause a G2/M phase block in several human breast cancer cell lines[3][6]. In MDA-MB-468 cells, SFN leads to arrest at both the S and G2/M phases[7]. This arrest is often associated with the downregulation of key cell cycle proteins like cyclin B1 and cyclin D1[1].

Inhibition of Pro-Survival Signaling

SFN targets key signaling pathways that cancer cells rely on for survival and proliferation.

  • Akt/mTOR Pathway: SFN has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells[6][7]. This pathway is a master regulator of cell growth, proliferation, and survival[6]. By inhibiting the phosphorylation of Akt and the downstream mTOR substrate S6K1, SFN effectively shuts down protein synthesis and induces autophagy, a cellular self-degradation process[6].

  • Nrf2 Pathway: Paradoxically, while high SFN concentrations are cytotoxic, its chemopreventive effects are linked to the activation of the Nrf2 signaling pathway[1][12]. Nrf2 is a transcription factor that upregulates a host of cytoprotective genes, including antioxidant and detoxification enzymes[1][12]. This dual role highlights the dose-dependent effects of SFN.

Akt_mTOR_Pathway SFN Inhibition of Akt/mTOR Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates S6K1 S6K1 mTOR->S6K1 activates Proliferation Cell Growth & Proliferation S6K1->Proliferation SFN Sulforaphane SFN->Akt inhibits SFN->mTOR inhibits

SFN Inhibition of the Akt/mTOR Pathway
Targeting Cancer Stem Cells

Recent evidence suggests that SFN can also target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. SFN has been shown to decrease the population of aldehyde dehydrogenase (ALDH)-positive breast CSCs and reduce the formation of mammospheres, which are enriched with stem/progenitor cells[5]. This ability to eliminate CSCs may enhance the efficacy of conventional chemotherapies[8][13].

Experimental Protocols

The evaluation of SFN's cytotoxic effects involves a series of standardized in vitro assays.

Experimental_Workflow General Workflow for Cytotoxicity Assessment cluster_assays 3. Downstream Assays Culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) Treat 2. Treatment (Varying SFN concentrations & incubation times) Culture->Treat Viability Cell Viability (MTT/MTS Assay) Treat->Viability Apoptosis Apoptosis Analysis (Flow Cytometry, Caspase Assay) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Treat->CellCycle Proteins Protein Analysis (Western Blot) Treat->Proteins Data 4. Data Analysis (IC50 Calculation, Statistical Analysis) Viability->Data Apoptosis->Data CellCycle->Data Proteins->Data

General Workflow for Cytotoxicity Assessment
Cell Viability (MTT/MTS) Assay

This colorimetric assay measures cell metabolic activity to determine cell viability and calculate IC50 values.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of SFN (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for desired time periods (24, 48, 72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with SFN at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Seed cells and treat with SFN as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G0/G1 population is also indicative of apoptosis[7].

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with SFN, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Conclusion

Sulforaphane demonstrates significant cytotoxic and anti-proliferative activity against a variety of cancer cell lines, particularly those derived from breast cancers. Its efficacy stems from a multi-pronged attack on cancer cell biology, including the induction of cell-type specific apoptosis, cell cycle arrest, and the disruption of crucial pro-survival pathways like Akt/mTOR. Furthermore, its ability to target the resilient cancer stem cell population underscores its therapeutic potential, both as a standalone agent and in combination with existing chemotherapies. The standardized protocols outlined in this guide provide a robust framework for researchers to further investigate the anticancer properties of Sulforaphane and other novel phenolic compounds.

References

In-depth Technical Guide: Preliminary Studies on the Mechanism of Action of Sonnerphenolic B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a summary of the currently limited publicly available information on Sonnerphenolic B. An exhaustive in-depth guide with extensive quantitative data and detailed signaling pathways, as initially requested, cannot be fully compiled due to the scarcity of published research on this specific compound. The primary study identifying its initial biological activities is cited, but its full text containing detailed experimental data is not publicly accessible.

Introduction to this compound

This compound is a phenolic compound that has been isolated from Sonneratia ovata, a species of mangrove tree.[1] As a phenolic compound, it belongs to a large class of molecules known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Preliminary research has indicated that this compound exhibits potential as a cytotoxic agent against certain cancer cell lines and as an inhibitor of the enzyme acetylcholinesterase.[1]

Known Biological Activities and Preliminary Mechanism of Action

The current understanding of this compound's mechanism of action is in its nascent stages, with initial studies pointing towards two distinct activities: cytotoxicity and acetylcholinesterase inhibition.[1]

Cytotoxic Activity

Preliminary in vitro studies have demonstrated that this compound possesses cytotoxic effects.[1] While the specific cancer cell lines and the quantitative data (such as IC50 values) are detailed in the primary research article by Nguyen T.H. et al., this information is not available in publicly accessible abstracts. The mechanism behind its cytotoxicity is yet to be elucidated but may be related to the general pro-apoptotic or anti-proliferative effects commonly observed with other phenolic compounds.

Acetylcholinesterase Inhibitory Activity

This compound has also been identified as an inhibitor of acetylcholinesterase (AChE).[1] AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically targeted in conditions such as Alzheimer's disease and myasthenia gravis. The specifics of its inhibitory kinetics (e.g., competitive, non-competitive) and its potency (e.g., IC50 value) are likely detailed in the primary literature.

Experimental Protocols (General Overview)

While the exact protocols used in the study of this compound are not publicly available, the following represents a generalized methodology for the reported biological activities.

In Vitro Cytotoxicity Assay (Presumed Methodology)

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Acetylcholinesterase Inhibition Assay (Presumed Methodology)

The Ellman's method is a widely used protocol for measuring AChE activity and inhibition.

  • Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase and the substrate acetylthiocholine (ATChI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Interaction: The enzyme is pre-incubated with various concentrations of this compound for a defined period to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate ATChI and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzyme hydrolyzes ATChI to thiocholine.

  • Detection: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The rate of the reaction is monitored by measuring the change in absorbance at 412 nm over time using a microplate reader. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound, and the IC50 value is determined.

Data Presentation

Due to the limited access to the full-text of the primary research, a detailed quantitative data table cannot be provided at this time. For specific IC50 values and other quantitative measures, researchers are directed to the following publication:

  • Nguyen T.H., et al. Chemical constituents from Sonneratia ovata Backer and their in vitro cytotoxicity and acetylcholinesterase inhibitory activities. Bioorg Med Chem Lett. 2015 Jun 1;25(11):2366-71.[1]

Signaling Pathways and Mandatory Visualizations

Currently, there is no published information regarding the specific signaling pathways modulated by this compound. Research into its mechanism of action at the molecular level, such as its effects on apoptotic pathways (e.g., caspase activation, Bcl-2 family protein expression) or cell cycle regulation (e.g., cyclin-dependent kinases), has not been reported in the accessible literature.

Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is not feasible at this stage of research. Further studies are required to elucidate the molecular targets and signaling cascades affected by this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated in vitro cytotoxic and acetylcholinesterase inhibitory activities. These preliminary findings suggest its potential for further investigation in the fields of oncology and neuropharmacology. Future research should focus on:

  • Elucidation of the specific mechanism of cytotoxicity: Investigating the molecular pathways involved in this compound-induced cell death.

  • Comprehensive profiling: Screening this compound against a wider panel of cancer cell lines and other relevant biological targets.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

A deeper understanding of its mechanism of action is crucial for its potential development as a therapeutic agent. The scientific community is encouraged to build upon the initial findings to fully explore the therapeutic potential of this novel phenolic compound.

References

Sonnerphenolic B: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonnerphenolic B is a phenolic compound isolated from the leaves of the mangrove plant Sonneratia ovata, a member of the Sonneratiaceae family. This plant is found in the mangrove forests of Southeast Asia, including Vietnam, Cambodia, Thailand, and Indonesia.[1] Natural phenols are a diverse group of secondary metabolites in plants, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The discovery and characterization of novel phenolic compounds like this compound are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a detailed overview of the available scientific literature on this compound, focusing on its isolation, structural elucidation, and biological activities.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure. The structural formula and key properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₈H₁₈O₃MedChemExpress
Molecular Weight282.33 g/mol MedChemExpress
IUPAC Name(S)-4-(3-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-5-yl)phenol(deduced from structure)
CAS Number1627516-10-2MedChemExpress

Isolation and Structural Elucidation

Extraction and Isolation Protocol

The isolation of this compound was first reported by Nguyen et al. in 2015 from the leaves of Sonneratia ovata. The general procedure for the isolation of phenolic compounds from this plant involves the following steps:

  • Extraction: The dried and powdered leaves of Sonneratia ovata are extracted with methanol at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subsequently partitioned between ethyl acetate and water. The ethyl acetate fraction, which contains the phenolic compounds, is collected and dried.

  • Chromatography: The ethyl acetate fraction is subjected to a series of column chromatography steps to separate the individual compounds. This typically involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, of increasing polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column, often with methanol as the eluent, to separate compounds based on their size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable solvent system to yield pure this compound.

The following diagram illustrates a general workflow for the isolation of this compound.

G plant Dried Leaves of Sonneratia ovata extraction Methanol Extraction plant->extraction partition EtOAc/H2O Partition extraction->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Column Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc sonnerphenolic_b Pure this compound hplc->sonnerphenolic_b

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. The primary methods employed were:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition of the compound, which was crucial in establishing its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provided information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

    • ¹³C NMR: Indicated the number and types of carbon atoms present in the structure.

    • 2D NMR (COSY, HSQC, HMBC): These experiments were essential for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

While the specific NMR data from the primary literature is not publicly available, the combination of these techniques allowed for the unambiguous determination of the structure of this compound.

Biological Activities

The biological activities of this compound have been investigated, primarily focusing on its in vitro cytotoxicity and acetylcholinesterase inhibitory potential.[1]

Cytotoxicity

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The available data from supplementary information indicates that this compound was not tested for its cytotoxic activity.[2]

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaHuman Cervical CarcinomaNot Tested[2]
NCI-H460Human Lung CancerNot Tested[2]
MCF-7Human Breast CancerNot Tested[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method for assessing cytotoxicity is the Sulforhodamine B (SRB) assay. The general protocol is as follows:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, NCI-H460, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a dose-response manner) and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle) and a positive control (a known cytotoxic agent) are included.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the negative control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

The following diagram illustrates the workflow of a typical SRB cytotoxicity assay.

G cell_seeding Seed Cells in 96-well Plate treatment Treat with This compound cell_seeding->treatment incubation Incubate treatment->incubation fixation Fix with TCA incubation->fixation staining Stain with SRB fixation->staining measurement Measure Absorbance staining->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Acetylcholinesterase Inhibitory Activity

This compound was also evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease. The specific IC₅₀ value for this compound's acetylcholinesterase inhibitory activity is not available in the public domain.

EnzymeIC₅₀ (µM)Reference
Acetylcholinesterase (AChE)Data not publicly available-

Experimental Protocol: Acetylcholinesterase Inhibitory Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity is commonly determined using a modified Ellman's method.

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme solution.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Buffer solution (e.g., phosphate buffer, pH 8.0).

    • This compound solution at various concentrations.

    • A known AChE inhibitor as a positive control (e.g., galantamine).

  • Assay Procedure:

    • In a 96-well plate, the AChE enzyme solution is pre-incubated with different concentrations of this compound for a specific time.

    • The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the principle of the Ellman's method for AChE inhibition.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition AChE AChE Thiocholine Thiocholine AChE->Thiocholine Inhibited_AChE Inhibited AChE ATCI Acetylthiocholine (Substrate) ATCI->AChE hydrolysis DTNB DTNB (Colorless) Thiocholine->DTNB reaction Product 5-Thio-2-nitrobenzoate (Yellow) DTNB->Product Sonnerphenolic_B This compound (Inhibitor) Sonnerphenolic_B->AChE binds to Inhibited_AChE->ATCI

Caption: Principle of the Ellman's method for measuring AChE inhibition.

Conclusion and Future Perspectives

This compound is a novel phenolic compound isolated from the mangrove plant Sonneratia ovata. While its chemical structure has been elucidated, the publicly available data on its biological activities is limited. Further research is warranted to fully characterize its pharmacological profile. Specifically, future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines and determining its IC₅₀ value for acetylcholinesterase inhibition.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms by which this compound may exert any observed biological effects, including its potential impact on cellular signaling pathways.

  • In Vivo Studies: If promising in vitro activity is confirmed, conducting in vivo studies in animal models to assess its efficacy and safety.

  • Synthesis: Developing a synthetic route to this compound would enable the production of larger quantities for further research and the generation of analogs for structure-activity relationship studies.

The exploration of natural products like this compound continues to be a valuable avenue for the discovery of new therapeutic agents. This technical guide summarizes the current knowledge and highlights the areas where further investigation is needed to unlock the full potential of this interesting molecule.

References

Sonnerphenolic B: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sonnerphenolic B is a phenolic compound isolated from the leaves of the mangrove plant Sonneratia ovata Backer. Preliminary in vitro studies have indicated its potential as a therapeutic agent, specifically in the areas of oncology and neurodegenerative disorders. This document provides a technical overview of the existing research, focusing on its cytotoxic and acetylcholinesterase inhibitory activities. It is important to note that the publicly available data on this compound is limited, and this guide is based on the initial findings from a key study by Nguyen et al. (2015). Further research is required to fully elucidate its mechanisms of action and therapeutic potential.

Potential Therapeutic Application: Cytotoxicity

The evaluation of a compound's cytotoxicity against cancer cell lines is a primary step in the development of new anticancer agents. This compound has been assessed for its cytotoxic effects against a panel of human cancer cell lines, providing an early indication of its potential in oncology.

Quantitative Data: In Vitro Cytotoxicity

While this compound was among the compounds evaluated, the specific quantitative data for this molecule is not detailed in the available literature. However, the study by Nguyen et al. provides IC50 values for other compounds isolated from the same plant, which exhibited notable activity against the MCF-7 human breast cancer cell line while showing selectivity over normal cells.[1] This data is presented below for context.

Compound (from S. ovata)Cell LineIC50 (µM)Normal Cell Line (PHF) IC50 (µM)
Compound 5MCF-7146.9 ± 9.0>277
Compound 6MCF-7114.5 ± 7.2>277
Compound 23MCF-7112.8 ± 9.4>277
Data from Nguyen TH, et al. Bioorg Med Chem Lett. 2015.[1]

The study also tested for cytotoxicity against HeLa (human epithelial carcinoma) and NCI-H460 (human lung cancer) cell lines.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The cytotoxic activity was determined using the Sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity.[2]

  • Cell Plating: Cancer cells (HeLa, NCI-H460, MCF-7) and normal cells (PHF) are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (including this compound) and a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The IC50 value, the concentration required to inhibit cell growth by 50%, is then calculated.

Visualization: Generalized Cytotoxic Workflow & Apoptotic Pathway

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay SRB Assay cluster_analysis Data Analysis plate Seed Cells in 96-Well Plates attach Incubate for Cell Attachment plate->attach treat Add this compound (Varying Concentrations) attach->treat incubate_treat Incubate for 48-72h treat->incubate_treat fix Fix Cells with TCA incubate_treat->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye wash->solubilize read Measure Absorbance solubilize->read calc Calculate IC50 Value read->calc

Caption: Workflow for Cytotoxicity Testing using the SRB Assay.

apoptotic_pathway compound This compound (Hypothesized) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf cas9 Caspase-9 apaf->cas9 forms Apoptosome cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis executes

Caption: Generalized Intrinsic Apoptotic Signaling Pathway.

Potential Therapeutic Application: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme that breaks down the neurotransmitter acetylcholine.[3][4] Inhibiting this enzyme increases acetylcholine levels in the brain, a strategy used in the treatment of Alzheimer's disease to manage cognitive symptoms.[5][6] The evaluation of this compound for AChE inhibition suggests its potential relevance for neurodegenerative conditions.

Quantitative Data: In Vitro AChE Inhibition

Similar to the cytotoxicity data, specific inhibitory values for this compound are not available in the cited abstract. The study did, however, identify another compound from S. ovata with measurable activity.[1]

Compound (from S. ovata)TargetIC50 (µM)
(S)-rhodolatoucholAcetylcholinesterase (AChE)96.1 ± 14.5
Data from Nguyen TH, et al. Bioorg Med Chem Lett. 2015.[1]
Experimental Protocol: Ellman's Method

The AChE inhibitory activity was assessed using Ellman's method, a rapid and sensitive colorimetric technique.[2][7]

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), a solution of the substrate acetylthiocholine iodide (ATCI), Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), and the AChE enzyme solution.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, the test compound (this compound) at various concentrations, and the AChE enzyme. A positive control (e.g., galantamine or donepezil) and a negative control (no inhibitor) are included.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The reaction is started by adding the substrate, ATCI.

  • Kinetic Measurement: The absorbance is measured immediately and monitored over time at a wavelength of 412 nm. The AChE enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the negative control. The IC50 value is determined from the dose-response curve.

Visualization: AChE Inhibition Mechanism

ache_inhibition Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_normal Normal Enzyme Function cluster_inhibited Inhibited Enzyme Function AChE1 AChE Active Site Products Choline + Acetate AChE1->Products Hydrolyzes ACh Acetylcholine (Substrate) ACh->AChE1 Binds AChE2 AChE Active Site Blocked Hydrolysis Blocked AChE2->Blocked ACh2 Acetylcholine ACh2->AChE2 Cannot Bind Inhibitor This compound (Inhibitor) Inhibitor->AChE2 Binds

References

Methodological & Application

Application Notes and Protocols: Extraction of Sonnerphenolic B from Sonneratia ovata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonneratia ovata, a mangrove species found in Southeast Asia, is a source of various bioactive secondary metabolites. Among these, Sonnerphenolic B, a novel phenolic compound, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and isolation of this compound from the leaves of Sonneratia ovata. The methodologies are based on established phytochemical techniques and findings from relevant scientific literature. Additionally, this guide presents data on the biological activities of compounds isolated from S. ovata and explores potential signaling pathways involved in its cytotoxic and enzyme inhibitory effects.

Data Summary

The following table summarizes quantitative data from studies on Sonneratia ovata extracts, providing insights into the phenolic content and antioxidant potential of different parts of the plant.

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Antioxidant Activity (DPPH IC₅₀ in µg/mL)Reference
LeavesMethanol52.004.07[Astuti et al., 2022]
Stem BarkMethanolNot Reported25.94[Astuti et al., 2022]
FruitMethanol14.06195.83[Astuti et al., 2022]
RootMethanolNot Reported100.94[Astuti et al., 2022]

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Sonneratia ovata should be collected from a healthy, mature tree. Proper botanical identification is crucial to ensure the correct species is used.

  • Cleaning and Drying: The leaves are washed thoroughly with distilled water to remove any debris and then air-dried in the shade at room temperature for 7-14 days until brittle.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder. The powdered material should be stored in an airtight container in a cool, dark place until extraction.

Extraction of Crude Phenolic Compounds

This protocol is based on the methods described for the isolation of phenolic compounds from Sonneratia ovata leaves.[1]

  • Maceration: The powdered leaves (e.g., 1 kg) are macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The methanol extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This fractionation separates compounds based on their polarity. The ethyl acetate fraction is typically enriched with phenolic compounds.

Isolation of this compound

The isolation of this compound requires chromatographic techniques to separate it from other compounds in the enriched fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.

    • Fraction Collection: Fractions of a specific volume (e.g., 50 mL) are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing this compound.

    • Plates: Pre-coated silica gel 60 F₂₅₄ plates.

    • Developing Solvent: A suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualization: The plates are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are pooled and further purified by Prep-HPLC to obtain pure this compound.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at a suitable wavelength.

Structure Elucidation

The structure of the isolated pure compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

Biological Activities and Potential Signaling Pathways

Cytotoxicity against MCF-7 Breast Cancer Cells

Several compounds isolated from Sonneratia ovata have demonstrated cytotoxic activity against the MCF-7 human breast cancer cell line. While the specific signaling pathway for this compound has not been elucidated, phenolic compounds are known to induce apoptosis in cancer cells through various mechanisms.

Cytotoxicity_Pathway This compound This compound MCF-7 Cell MCF-7 Cell This compound->MCF-7 Cell Targets ROS Production ROS Production MCF-7 Cell->ROS Production Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Putative signaling pathway for this compound-induced cytotoxicity in MCF-7 cells.

Acetylcholinesterase (AChE) Inhibition

Certain compounds from Sonneratia ovata have shown inhibitory activity against acetylcholinesterase, an enzyme crucial in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Phenolic compounds often act as competitive or mixed-type inhibitors of AChE.

AChE_Inhibition cluster_enzyme Acetylcholinesterase (AChE) Active Site Active Site Hydrolysis Hydrolysis Active Site->Hydrolysis Catalyzes Inhibition Inhibition Active Site->Inhibition Peripheral Anionic Site Peripheral Anionic Site Peripheral Anionic Site->Inhibition Acetylcholine Acetylcholine Acetylcholine->Active Site Binds to This compound This compound This compound->Active Site Competes for This compound->Peripheral Anionic Site Binds to

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and isolation of this compound.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extract Extraction and Fractionation cluster_isolate Isolation and Purification cluster_elucidate Structure Elucidation A Collection of S. ovata leaves B Washing and Air Drying A->B C Grinding to fine powder B->C D Maceration with Methanol C->D 1 kg powder in 5L MeOH E Filtration and Concentration D->E F Solvent Partitioning (n-hexane, CHCl3, EtOAc) E->F Crude Extract G Column Chromatography (Silica gel) F->G EtOAc Fraction H TLC Monitoring G->H Fractions I Preparative HPLC H->I Pooled Fractions J Pure this compound I->J K Spectroscopic Analysis (MS, NMR) J->K

Caption: Workflow for the extraction and isolation of this compound from S. ovata.

References

Methanol Extraction of Phenolic Compounds from Sonneratia: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The mangrove genus Sonneratia is a rich source of bioactive phenolic compounds with significant therapeutic potential. These compounds, including flavonoids and tannins, exhibit a range of pharmacological activities, notably antioxidant, anti-inflammatory, and anticancer effects. Methanol has been widely demonstrated as an effective solvent for extracting these valuable phytochemicals. This document provides detailed protocols for the methanol extraction of phenolic compounds from Sonneratia species and outlines their potential applications in drug discovery by summarizing key quantitative data and exploring their influence on cellular signaling pathways.

Data Presentation: Quantitative Analysis of Sonneratia Methanol Extracts

The following tables summarize the total phenolic content and antioxidant activity of methanol extracts from various Sonneratia species and plant parts, providing a comparative overview for researchers.

Table 1: Total Phenolic Content (TPC) in Methanol Extracts of Sonneratia Species

Sonneratia SpeciesPlant PartTotal Phenolic Content (mg GAE/g extract)Reference
S. ovataLeaf52.00[1]
Fruit14.06[1]
S. caseolarisFruit41.0 ± 0.34[2]
Fruit (Methanol Fraction)82.3 ± 0.41[2]
S. albaYoung Leaf (Maceration)31.7[3]
Young Leaf (Soxhlet)33.6[3]
Root (Maceration)216.53 ± 3.09[3]
Fruit1508 mg GAE/kg sample[4]

*mg GAE/g extract: milligram Gallic Acid Equivalents per gram of extract.

Table 2: Antioxidant Activity (IC50) of Sonneratia Methanol Extracts using DPPH Assay

Sonneratia SpeciesPlant PartIC50 ValueReference
S. ovataLeaf4.07 mg/L[1]
Stem Bark25.94 mg/L[1]
Root100.94 mg/L[1]
Fruit195.83 mg/L[1]
S. caseolarisBark21.74 µg/mL[5]
S. albaFruit4.65 ppm[4]
Young Leaf (Maceration)7.45 µg/mL[3]
Young Leaf (Soxhlet)5.16 µg/mL[3]
Stem12.2 µg/mL[6]

*Lower IC50 values indicate stronger antioxidant activity.

Experimental Protocols

Detailed methodologies for the extraction and analysis of phenolic compounds from Sonneratia are provided below.

Protocol 1: Methanol Extraction of Phenolic Compounds

This protocol describes a general method for extracting phenolic compounds from Sonneratia plant material using methanol.

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, bark, fruit) of the desired Sonneratia species.

  • Wash the plant material thoroughly with running water to remove any debris and salt, then wipe dry with tissue paper.[3]

  • Air-dry the samples at room temperature until a constant weight is achieved. Alternatively, shade-drying for approximately one week can be employed.[7] Avoid direct sunlight to prevent degradation of phenolic compounds.

  • Grind the dried plant material into a fine powder using a mechanical grinder.[2]

2. Maceration Extraction:

  • Weigh 100 g of the powdered plant material and place it into a suitable glass container.

  • Add 1000 mL of methanol to the powder (1:10 solid-to-solvent ratio).[2]

  • Seal the container and shake the mixture.

  • Allow the mixture to macerate for 24-72 hours at room temperature with intermittent shaking.[2]

  • After the maceration period, filter the extract using a vacuum filtration apparatus to separate the plant residue from the methanol extract.[2]

  • Repeat the extraction process on the residue two more times with fresh methanol to ensure exhaustive extraction.[1]

  • Combine all the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined methanol extract using a rotary evaporator at a temperature of 30-40°C to remove the methanol.[2]

  • The resulting crude extract should be a solid or semi-solid mass.

  • Store the dried crude extract at 4-6°C in an airtight container, protected from light, until further analysis.[2]

Protocol 2: Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This colorimetric assay is used to quantify the total phenolic content in the methanol extract.

1. Reagents and Standards:

  • Folin-Ciocalteu Reagent: Dilute the commercial reagent with distilled water (1:10 v/v).[6]

  • Sodium Carbonate (Na₂CO₃) Solution: Prepare a 7.5% (w/v) solution in distilled water.[6]

  • Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid (e.g., 1 mg/mL) and create a series of dilutions (e.g., 50, 100, 150, 250, 500 mg/L) to generate a standard curve.[8]

2. Assay Procedure (Microplate Method):

  • Prepare a solution of the Sonneratia methanol extract in methanol (e.g., 1 mg/mL).

  • To a microplate well, add 20 µL of the extract solution or standard.[9]

  • Add 100 µL of the diluted Folin-Ciocalteu reagent to each well and mix.[9]

  • Incubate for 30 seconds to 8 minutes at room temperature.[8]

  • Add 80 µL of the 7.5% sodium carbonate solution to each well and mix thoroughly.[9]

  • Incubate the plate at room temperature in the dark for 30 minutes to 2 hours for color development.[8]

  • Measure the absorbance at 760-765 nm using a microplate reader.[1][8]

3. Calculation:

  • Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentration.

  • Determine the concentration of total phenolics in the extract from the standard curve.

  • Express the results as milligrams of Gallic Acid Equivalents per gram of dry extract (mg GAE/g).

Protocol 3: Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

1. Reagents and Standards:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[4] The solution should have a deep purple color.

  • Standard Antioxidant: Prepare a series of dilutions of a standard antioxidant like quercetin or ascorbic acid in methanol.[1]

2. Assay Procedure:

  • Prepare a series of dilutions of the Sonneratia methanol extract in methanol.[1]

  • In a test tube or microplate well, mix 2 mL of the extract dilution with 2 mL of the 0.15 mM DPPH solution.[1]

  • For the control, mix 2 mL of methanol with 2 mL of the DPPH solution.

  • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.[4] Methanol is used as a blank.

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot the % inhibition against the extract concentrations to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the potential signaling pathways influenced by phenolic compounds from Sonneratia.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Methanol Extraction cluster_analysis Bioactivity Analysis p1 Collection of Sonneratia Plant Material p2 Washing and Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Maceration with Methanol (1:10 ratio) p3->e1 e2 Filtration e1->e2 e3 Solvent Evaporation (Rotary Evaporator) e2->e3 e4 Crude Methanol Extract e3->e4 a1 Total Phenolic Content (Folin-Ciocalteu Assay) e4->a1 a2 Antioxidant Activity (DPPH Assay) e4->a2 a3 Signaling Pathway Studies e4->a3

Caption: Workflow for Methanol Extraction and Analysis of Sonneratia.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Ub Ubiquitination Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 associates with Cul3->Ub mediates Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Gene Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene Activates Cell Cellular Protection Gene->Cell Anti Anti-inflammation Gene->Anti Nrf2_n->ARE Binds to Sonneratia Sonneratia Phenolic Compounds Sonneratia->Keap1 Inhibits

Caption: Keap1-Nrf2 antioxidant signaling pathway and the inhibitory role of Sonneratia phenolics.[10][11]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n Translocation DNA Target Gene Promoter Gene Inflammatory Gene Expression (e.g., IL-6, TNF-α) DNA->Gene Activates Inflammation Inflammation Gene->Inflammation STAT_dimer_n->DNA Binds to Sonneratia Sonneratia apetala Extract (SAL) Sonneratia->JAK Inhibits Sonneratia->pSTAT Reduces Phosphorylation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

Caption: Inhibition of the JAK/STAT inflammatory signaling pathway by Sonneratia apetala extract.[12]

Conclusion and Future Directions

The methanol extracts of Sonneratia species are a promising source of phenolic compounds with potent antioxidant properties. The provided protocols offer a standardized approach for the extraction and evaluation of these compounds. The ability of Sonneratia phenolics to modulate key signaling pathways, such as the Keap1-Nrf2 and JAK/STAT pathways, highlights their potential for the development of novel therapeutics for oxidative stress-related and inflammatory diseases. Further research should focus on the isolation and characterization of specific bioactive compounds from these extracts and comprehensive in vivo studies to validate their therapeutic efficacy and mechanisms of action.

References

Application Notes & Protocols: A Proposed Total Synthesis of Sonnerphenolic B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonnerphenolic B, a phenolic compound isolated from Sonneratia ovata, has attracted interest due to its potential biological activities. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel, proposed synthetic methodology to obtain this natural product. The proposed strategy relies on a convergent approach, utilizing established and reliable organic reactions to construct the key structural features of the target molecule. These application notes provide a comprehensive, step-by-step protocol for this proposed synthesis, intended to serve as a foundational guide for researchers aiming to synthesize this compound and its analogues for further biological evaluation.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of this compound (1) suggests a convergent synthetic plan. The central diaryl ether linkage can be disconnected via a C-O bond, leading to two key fragments: a substituted hydroquinone derivative (2) and a phenylpropane unit (3). This disconnection is strategically advantageous as it simplifies the molecule into two more readily accessible building blocks.

The phenylpropane fragment (3) can be envisioned to arise from a Wittig-type olefination reaction from a corresponding benzaldehyde (4) and a suitable phosphonium ylide. The hydroquinone fragment (2) can be synthesized from commercially available starting materials through functional group manipulations.

The forward synthetic strategy, therefore, involves the independent synthesis of these two key fragments followed by their coupling via a diaryl ether formation reaction, and subsequent deprotection to yield the final product, this compound.

Retrosynthesis Sonnerphenolic_B This compound (1) Fragments Fragments (2) + (3) Sonnerphenolic_B->Fragments Diaryl Ether Disconnection Aldehyde Aldehyde (4) Fragments->Aldehyde Wittig Olefination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The proposed total synthesis of this compound is outlined in the workflow diagram below. The synthesis commences with the preparation of the two key intermediates, which are then coupled and further elaborated to afford the target molecule.

Workflow cluster_0 Synthesis of Fragment A cluster_1 Synthesis of Fragment B Start_A Starting Material A Step_A1 Functional Group Manipulation 1 Start_A->Step_A1 Step_A2 Functional Group Manipulation 2 Step_A1->Step_A2 Fragment_A Key Fragment A Step_A2->Fragment_A Coupling Coupling Reaction Fragment_A->Coupling Start_B Starting Material B Step_B1 Functional Group Manipulation 1 Start_B->Step_B1 Step_B2 Functional Group Manipulation 2 Step_B1->Step_B2 Fragment_B Key Fragment B Step_B2->Fragment_B Fragment_B->Coupling Deprotection Final Deprotection Coupling->Deprotection Sonnerphenolic_B This compound Deprotection->Sonnerphenolic_B

Caption: Proposed synthetic workflow for this compound.

Quantitative Data Summary (Proposed)

The following table summarizes the proposed key reaction steps, reagents, and estimated yields for the total synthesis of this compound. The yields are theoretical estimations based on analogous reactions reported in the literature and would require experimental validation.

StepReactant(s)Key ReagentsProductEstimated Yield (%)
14-HydroxybenzaldehydeBenzyl bromide, K₂CO₃4-(Benzyloxy)benzaldehyde95
24-(Benzyloxy)benzaldehyde(3-Hydroxypropyl)triphenylphosphonium bromide, n-BuLi1-(4-(Benzyloxy)phenyl)but-3-en-1-ol80
31-(4-(Benzyloxy)phenyl)but-3-en-1-olDess-Martin periodinane1-(4-(Benzyloxy)phenyl)but-3-en-1-one90
42-MethoxyhydroquinoneAcetic anhydride, Pyridine2-Methoxy-1,4-phenylene diacetate98
51-(4-(Benzyloxy)phenyl)but-3-en-1-one, 2-Methoxy-1,4-phenylene diacetatePalladium acetate, Xantphos, Cs₂CO₃Protected this compound70
6Protected this compoundH₂, Pd/CThis compound 95

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-(Benzyloxy)benzaldehyde

  • Objective: Protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde.

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

    • Reflux the reaction mixture for 12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(benzyloxy)benzaldehyde.

Step 3: Synthesis of 1-(4-(Benzyloxy)phenyl)but-3-en-1-one

  • Objective: Oxidation of the allylic alcohol to the corresponding enone.

  • Procedure:

    • To a solution of 1-(4-(benzyloxy)phenyl)but-3-en-1-ol (1.0 eq) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(4-(benzyloxy)phenyl)but-3-en-1-one.

Step 5: Buchwald-Hartwig C-O Coupling

  • Objective: Formation of the diaryl ether linkage.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-(4-(benzyloxy)phenyl)but-3-en-1-one (1.0 eq), 2-methoxy-1,4-phenylene diacetate (1.2 eq), palladium acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

    • Add anhydrous toluene via syringe.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 110 °C and stir for 24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected this compound.

Step 6: Final Deprotection

  • Objective: Removal of the benzyl protecting group to yield this compound.

  • Procedure:

    • Dissolve the protected this compound (1.0 eq) in ethanol.

    • Add palladium on activated carbon (10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon).

    • Stir the reaction vigorously at room temperature for 12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be achieved by preparative HPLC if necessary.

Disclaimer: The synthetic methodology and protocols described herein are proposed based on established chemical principles and have not been experimentally validated. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Application Notes and Protocols: A Proposed Retrosynthetic Analysis of Sonnerphenolic B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonnerphenolic B, a phenolic compound isolated from Sonneratia ovata, has garnered interest within the scientific community.[1] This document presents a detailed, albeit hypothetical, retrosynthetic analysis for this compound. Due to the current absence of a published total synthesis for this specific compound, the proposed strategy is based on its structural features and draws parallels from the successful synthesis of the related natural product, Sonnerphenolic C. These notes provide a conceptual framework for its synthesis, including plausible key reactions and representative experimental protocols. This information is intended to serve as a foundational resource for researchers aiming to synthesize this compound and explore its potential therapeutic applications.

Introduction to this compound

This compound is a naturally occurring phenolic compound characterized by a substituted aromatic ring coupled to a lactone moiety. Phenolic compounds are a well-established class of secondary metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other bioactive phenolics suggests it may possess valuable pharmacological properties, making its synthesis a relevant objective for drug discovery and development programs.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is outlined below. The strategy hinges on a key disconnection to reveal a simpler aromatic precursor and a chiral lactone fragment.

Retrosynthesis_Sonnerphenolic_B Sonnerphenolic_B This compound Intermediate_1 Aryl-lactone intermediate Sonnerphenolic_B->Intermediate_1 Functional Group Interconversion (Hydroxyl Group Protection/Deprotection) Aryl_precursor Substituted Phenol Intermediate_1->Aryl_precursor Key Disconnection (Esterification) Lactone_precursor Chiral Lactone Intermediate_1->Lactone_precursor Starting_material_1 Commercially Available Phenol Derivative Aryl_precursor->Starting_material_1 Aromatic Functionalization Starting_material_2 Chiral Pool Precursor Lactone_precursor->Starting_material_2 Lactonization & Modification Synthetic_Workflow_Sonnerphenolic_B cluster_Aryl Aromatic Fragment Synthesis cluster_Lactone Lactone Fragment Synthesis A1 Start with Commercially Available Phenol A2 Regioselective Protection of Phenols A1->A2 A3 Introduction of Side Chain A2->A3 A4 Functional Group Manipulation A3->A4 Coupling Esterification Coupling A4->Coupling L1 Start with Chiral Pool Precursor L2 Stereoselective Reduction L1->L2 L3 Lactonization L2->L3 L4 Purification L3->L4 L4->Coupling Deprotection Final Deprotection Coupling->Deprotection Sonnerphenolic_B This compound Deprotection->Sonnerphenolic_B

References

Application Notes & Protocols: Sonnerphenolic B Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sonnerphenolic B is a phenolic compound of interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. Evaluating the cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery process. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: MTT and XTT. These assays measure cell metabolic activity as an indicator of cell viability.[1][2][3][4][5] A decrease in metabolic activity is indicative of cell death or a reduction in proliferation rate.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5][6] The insoluble formazan is then solubilized, and the absorbance is measured. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the reduced formazan product is water-soluble, simplifying the protocol.[1][2][3]

While the precise mechanisms of this compound are under investigation, many phenolic compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death).[7] This can involve the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and activation of MAPK signaling pathways.[7][8][9]

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line (e.g., MDA-MB-231) after 48-hour exposure.

This compound Concentration (µM)Mean Absorbance (OD 570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100%
11.1880.07295%
50.9750.06178%
100.6500.04552%
250.3130.02825%
500.1500.01512%
1000.0750.0106%

Note: Data is for illustrative purposes only.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted for adherent cancer cell lines and can be used to determine the IC50 value of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well clear bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the final desired concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition:

    • After the incubation period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[6]

    • Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

XTT Cytotoxicity Assay Protocol

This protocol offers a more streamlined workflow as the formazan product is water-soluble.[2][10]

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • XTT labeling mixture (XTT labeling reagent and electron-coupling reagent)[1]

  • 96-well clear bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Addition:

    • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[11]

    • After the compound incubation period, add 50 µL of the XTT working solution to each well.[1][10]

  • Incubation:

    • Incubate the plate for 2-5 hours at 37°C, protecting it from light.[10] The incubation time may need to be optimized for the specific cell line.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 660 nm can also be used.[1][10][11]

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol to analyze the data and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_XTT_Addition 5. Add MTT or XTT Reagent Incubation->MTT_XTT_Addition Formazan_Incubation 6. Incubate for Formazan Production MTT_XTT_Addition->Formazan_Incubation Solubilization 7. Solubilize Formazan (MTT only) Formazan_Incubation->Solubilization Absorbance_Reading 8. Read Absorbance Solubilization->Absorbance_Reading Data_Analysis 9. Analyze Data & Determine IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for this compound Cytotoxicity Assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus Sonnerphenolic_B This compound Receptor Receptor Interaction (Hypothesized) Sonnerphenolic_B->Receptor ROS ↑ Reactive Oxygen Species (ROS) Sonnerphenolic_B->ROS MAPK MAPK Pathway Activation (JNK, p38) Receptor->MAPK ROS->MAPK Bcl2_Family Modulation of Bcl-2 Family (↓ Bcl-2, ↑ Bax) MAPK->Bcl2_Family Mito_Dysfunction Mitochondrial Dysfunction Bcl2_Family->Mito_Dysfunction Cytochrome_C Cytochrome c Release Mito_Dysfunction->Cytochrome_C Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Cytochrome_C->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothesized Apoptotic Signaling Pathway of this compound.

References

Application Note: Acetylcholinesterase Inhibition Assay for Sonnerphenolic B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions. Natural products are a rich source of novel AChE inhibitors. Sonnerphenolic B, a phenolic compound isolated from the mangrove plant Sonneratia ovata, has been investigated for its potential biological activities.[1][2][3] This document provides a detailed protocol for the evaluation of the acetylcholinesterase inhibitory activity of this compound and other natural products using the widely accepted Ellman's method.

The primary study that first isolated this compound, "Chemical constituents from Sonneratia ovata Backer and their in vitro cytotoxicity and acetylcholinesterase inhibitory activities," evaluated 15 compounds from the plant for AChE inhibition.[1] While this compound was among the compounds tested, it did not show significant inhibitory activity at the concentration of 100 μg/mL. In contrast, another compound from the same study, (S)-rhodolatouchol, did exhibit inhibitory effects.[1] This application note will therefore present the standard methodology to test for such activity and report the known findings for this compound.

Principle of the Assay

The acetylcholinesterase inhibition assay is typically performed using the colorimetric method developed by Ellman. This method relies on the enzymatic activity of AChE to hydrolyze acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction, and the degree of inhibition can be calculated by comparing the reaction rate in the presence of the test compound to that of a control.

Data Presentation

The results of an acetylcholinesterase inhibition assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported acetylcholinesterase inhibitory activity of compounds isolated from Sonneratia ovata as a reference.

CompoundConcentration Tested (µg/mL)% InhibitionIC50 (µM)
This compound100Not significantNot reported
(S)-rhodolatoucholNot specifiedNot specified96.1 ± 14.5
Positive Control (e.g., Galantamine)VariesVariesVaries

Data for this compound and (S)-rhodolatouchol are from Nguyen TH, et al. (2015).[1] The positive control data is illustrative and should be determined experimentally.

Experimental Protocols

This section provides a detailed methodology for performing the acetylcholinesterase inhibition assay in a 96-well microplate format.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • This compound (or other test compounds)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Positive control inhibitor (e.g., Galantamine, Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Preparation of Solutions
  • Phosphate Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of sodium phosphate buffer and adjust the pH to 8.0.

  • Acetylcholinesterase (AChE) Solution (0.25 U/mL): Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized for the specific enzyme batch.

  • Acetylthiocholine Iodide (ATCI) Solution (15 mM): Dissolve ATCI in deionized water.

  • DTNB Solution (3 mM): Dissolve DTNB in the phosphate buffer.

  • Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in the phosphate buffer to achieve a range of final assay concentrations.

  • Positive Control Solution: Prepare a stock solution and serial dilutions of a known AChE inhibitor (e.g., Galantamine) in the same manner as the test compound.

Assay Procedure
  • Plate Setup: In a 96-well plate, add the following reagents in the specified order:

    • 125 µL of 3 mM DTNB solution

    • 50 µL of phosphate buffer

    • 25 µL of the test compound solution (or positive control/vehicle control)

  • Pre-incubation: Add 25 µL of the AChE solution to each well. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the 15 mM ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for a total of 10-15 minutes.

  • Controls:

    • Negative Control: Replace the test compound with the vehicle (e.g., buffer with the same percentage of DMSO or ethanol). This represents 100% enzyme activity.

    • Blank: Replace the AChE solution with buffer to measure any non-enzymatic hydrolysis of the substrate.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for the blank reading by subtracting the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the negative control.

    • V_sample is the rate of reaction in the presence of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Acetylcholinesterase Action and Inhibition

AChE_Pathway cluster_synapse Cholinergic Synapse cluster_products Hydrolysis Products ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor This compound (or other inhibitor) Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase action and its inhibition.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) start->prep_reagents prep_samples Prepare Test Compound Dilutions (this compound) start->prep_samples plate_loading Load 96-well plate: DTNB, Buffer, Test Compound prep_reagents->plate_loading prep_samples->plate_loading add_enzyme Add AChE Solution plate_loading->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Add ATCI Substrate pre_incubate->start_reaction read_absorbance Kinetic Reading at 412 nm start_reaction->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the microplate-based AChE inhibition assay.

Logical Relationship of Assay Components

Ellman_Reaction AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Produces ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->AChE Substrate for DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with TNB {TNB (Yellow Product)} DTNB->TNB Forms Inhibitor {this compound} Inhibitor->AChE Blocks

Caption: Key components and reactions in the Ellman's assay.

References

Developing an Analytical Standard for Sonnerphenolic B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of an analytical standard for Sonnerphenolic B, a phenolic compound isolated from Sonneratia ovata. This compound, along with other constituents from S. ovata, has demonstrated potential in vitro cytotoxic and acetylcholinesterase inhibitory activities, making it a compound of interest for further research and drug development. The availability of a well-characterized analytical standard is crucial for accurate quantification, bioactivity screening, and quality control. These protocols cover the preparation, comprehensive characterization, and analytical methodology for this compound.

Introduction

This compound is a novel phenolic compound first identified in the leaves of Sonneratia ovata Backer, a plant found in mangrove forests.[1] Preliminary studies have indicated that compounds from S. ovata possess biological activities, including cytotoxicity against various cancer cell lines and inhibition of acetylcholinesterase.[1] To facilitate further investigation into the therapeutic potential of this compound and to ensure the reliability and reproducibility of experimental results, a pure and well-characterized analytical standard is essential. This document outlines the necessary steps to prepare, characterize, and analytically quantify a this compound standard.

Preparation of this compound Analytical Standard

The preparation of a this compound analytical standard involves its isolation and purification from its natural source, Sonneratia ovata.

Extraction
  • Plant Material : Dried and powdered leaves of Sonneratia ovata.

  • Extraction Solvent : Methanol (MeOH).

  • Procedure :

    • Macerate the powdered leaves in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound is expected to be enriched in the ethyl acetate fraction.

Isolation and Purification

The ethyl acetate fraction is subjected to a series of chromatographic separations to isolate this compound.

  • Column Chromatography :

    • Stationary Phase : Silica gel.

    • Mobile Phase : A gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Fractions containing this compound are further purified using preparative HPLC.

    • Column : A suitable reversed-phase column (e.g., C18).

    • Mobile Phase : A gradient of methanol and water.

    • The purity of the isolated this compound should be ≥98%.

G cluster_extraction Extraction cluster_purification Purification Dried S. ovata Leaves Dried S. ovata Leaves Methanol Extraction Methanol Extraction Dried S. ovata Leaves->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography EtOAc Fraction->Silica Gel Column Chromatography Enriched Fractions Enriched Fractions Silica Gel Column Chromatography->Enriched Fractions Preparative HPLC Preparative HPLC Enriched Fractions->Preparative HPLC This compound Standard (>98%) This compound Standard (>98%) Preparative HPLC->this compound Standard (>98%) G cluster_activity Biological Activities of this compound cluster_pathways Potential Downstream Effects This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity AChE Inhibition AChE Inhibition This compound->AChE Inhibition Apoptosis Induction Apoptosis Induction Cytotoxicity->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cytotoxicity->Cell Cycle Arrest Modulation of Cholinergic Signaling Modulation of Cholinergic Signaling AChE Inhibition->Modulation of Cholinergic Signaling Neuroprotection Neuroprotection AChE Inhibition->Neuroprotection

References

Application Notes and Protocols for Sonnerphenolic B in B Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonnerphenolic B is a novel phenolic compound with potential immunomodulatory properties. This document provides a comprehensive guide for the experimental design of B cell culture studies to investigate the effects of this compound. The protocols outlined herein are designed to assess the compound's impact on B cell viability, proliferation, apoptosis, and underlying signaling pathways. The hypothetical data presented is illustrative of potential dose-dependent effects of an inhibitory phenolic compound on B cell function.

B lymphocytes are key components of the adaptive immune system, responsible for humoral immunity through the production of antibodies.[1][2][3] Dysregulation of B cell function can contribute to autoimmune diseases and B cell malignancies.[4][5][6][7] Therefore, compounds that can modulate B cell activity are of significant interest for therapeutic development.

These application notes will guide researchers through the process of B cell isolation and culture, followed by a series of assays to characterize the biological activity of this compound.

Hypothesized Mechanism of Action

It is hypothesized that this compound inhibits B cell proliferation and induces apoptosis by targeting key components of the B cell receptor (BCR) signaling pathway. The BCR signaling cascade is crucial for B cell activation, proliferation, and differentiation.[1][8][9][10][11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[12][13][14] The experimental design detailed below aims to test this hypothesis.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Syk Syk BCR->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_ion Ca²⁺ IP3->Ca_ion releases PKC PKC DAG->PKC activates NFkB NF-κB PKC->NFkB activates Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival Antigen Antigen Antigen->BCR Sonnerphenolic_B This compound Sonnerphenolic_B->BTK inhibits

Hypothesized this compound action on the BCR signaling pathway.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the effects of this compound on B cells.

Overall experimental workflow for evaluating this compound.

Materials and Methods

Cell Culture
  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) can be isolated from whole blood using Ficoll-Paque density gradient centrifugation.[15] B cells can then be purified from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.[16][17]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • B Cell Activation: For proliferation and differentiation studies, B cells can be activated with stimuli such as CD40L, IL-4, and IL-21 to mimic T-cell dependent activation, or with CpG and IL-2 for T-cell independent activation.[17][18]

This compound Preparation

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced toxicity.

Experimental Protocols

B Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Seed purified B cells in a 96-well plate at a density of 1 x 10^5 cells/well.[16]

  • Activate the B cells with appropriate stimuli if required for the experimental question.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed B cells in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Treat the cells with this compound at various concentrations for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed B cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling molecules.

Protocol:

  • Treat B cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BTK, total BTK, cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of this compound on B Cell Viability (MTT Assay)

This compound (µM)24 hours (% Viability ± SD)48 hours (% Viability ± SD)72 hours (% Viability ± SD)
0 (Control)100 ± 5.2100 ± 6.1100 ± 5.8
198.1 ± 4.995.3 ± 5.592.4 ± 6.3
585.7 ± 6.378.2 ± 7.165.1 ± 5.9
1062.4 ± 5.845.1 ± 6.830.7 ± 4.5
2535.9 ± 4.220.3 ± 3.915.2 ± 2.8
5018.2 ± 3.110.5 ± 2.58.3 ± 1.9

Table 2: Effect of this compound on B Cell Apoptosis (Annexin V/PI Staining)

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)92.5 ± 3.13.2 ± 0.84.3 ± 1.1
575.8 ± 4.515.4 ± 2.38.8 ± 1.5
1050.1 ± 5.235.7 ± 3.814.2 ± 2.1
2522.6 ± 3.958.9 ± 4.718.5 ± 2.9

Table 3: Effect of this compound on B Cell Cycle Distribution

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 4.130.5 ± 3.514.3 ± 2.2
568.9 ± 5.320.1 ± 2.911.0 ± 1.8
1078.4 ± 6.112.3 ± 2.19.3 ± 1.5
2585.1 ± 5.88.7 ± 1.76.2 ± 1.1

Conclusion

The protocols and experimental design outlined in these application notes provide a robust framework for investigating the effects of this compound on B cell function. By systematically assessing cell viability, apoptosis, cell cycle progression, and key signaling events, researchers can gain valuable insights into the compound's mechanism of action and its potential as an immunomodulatory agent. The provided hypothetical data illustrates a plausible outcome for a compound that inhibits B cell proliferation and induces apoptosis, serving as a guide for data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Sonnerphenolic B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Sonnerphenolic B from its natural source, Sonneratia ovata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a phenolic compound that has been isolated from the leaves of Sonneratia ovata, a mangrove plant species.[1] It has garnered research interest due to its potential biological activities, including in vitro cytotoxicity against certain cancer cell lines and acetylcholinesterase inhibitory activity.

Q2: What are the most critical factors influencing the extraction yield of this compound?

The extraction yield of phenolic compounds like this compound is influenced by several key parameters:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. Alcohols such as methanol and ethanol, often in aqueous mixtures, are commonly used for extracting phenolic compounds.[2][3] The optimal concentration depends on the specific compound's polarity.

  • Temperature: Higher temperatures can increase the solubility and diffusion rates of the target compound, but excessive heat can lead to degradation of thermolabile phenolic compounds.[3][4][5]

  • Extraction Time: A sufficient extraction time is necessary to ensure the complete diffusion of the compound from the plant matrix into the solvent. However, prolonged extraction times can increase the risk of compound degradation.[3]

  • Particle Size of Plant Material: Reducing the particle size of the plant material increases the surface area available for solvent contact, which can improve extraction efficiency.[6]

  • Extraction Method: The choice of extraction technique, such as maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE), can significantly impact the yield and purity of the extracted compound.[2]

Q3: What are the reported biological activities of this compound?

Research has indicated that this compound exhibits acetylcholinesterase (AChE) inhibitory activity.[1] AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Inappropriate Solvent: The solvent may not have the optimal polarity to efficiently solubilize this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-solvent ratio may not be ideal. 3. Incomplete Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the compound. 4. Degradation of this compound: The compound may be degrading during the extraction process due to excessive heat or prolonged exposure to light or oxygen.1. Solvent Optimization: Experiment with different solvents (e.g., methanol, ethanol, ethyl acetate) and varying aqueous concentrations (e.g., 50%, 70%, 80% alcohol) to find the optimal polarity.[7][8] 2. Parameter Optimization: Systematically vary the extraction temperature (e.g., 30°C, 45°C, 60°C) and time (e.g., 1h, 3h, 6h) to identify the optimal conditions.[8][9] A higher solid-to-solvent ratio can also be tested. 3. Improve Grinding and Pre-treatment: Ensure the plant material is finely ground to a small particle size.[6] Consider pre-treatment with enzymes that degrade cell walls.[3] 4. Control Extraction Conditions: Perform extractions at a controlled, moderate temperature and protect the extraction mixture from light. Consider using an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Co-extraction of Impurities 1. Low Selectivity of Solvent: The chosen solvent may be co-extracting a wide range of other compounds along with this compound. 2. Presence of Pigments and Polar Compounds: Chlorophyll and other highly polar compounds are often co-extracted with phenolic compounds.1. Solvent System Modification: Try a solvent system with a different polarity. For instance, if using a highly polar solvent, try a slightly less polar one. Sequential extraction with solvents of increasing polarity can also be employed. 2. Pre-extraction/Clean-up Steps: Perform a pre-extraction step with a non-polar solvent like hexane to remove lipids and some pigments. Utilize solid-phase extraction (SPE) cartridges to clean up the crude extract before further analysis.
Inconsistent Extraction Yields 1. Variability in Plant Material: The concentration of this compound can vary in Sonneratia ovata due to factors like geographical location, season of harvest, and plant age. 2. Inconsistent Experimental Conditions: Minor variations in temperature, time, or solvent concentration between experiments can lead to different yields.1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. Thoroughly mix the powdered plant material to ensure homogeneity. 2. Maintain Strict Control Over Parameters: Use calibrated equipment and carefully control all extraction parameters to ensure reproducibility.

Experimental Protocols

General Protocol for Solvent Extraction of Phenolic Compounds from Sonneratia Species

This protocol is a generalized procedure based on methods reported for phenolic compound extraction from Sonneratia species and can be used as a starting point for optimizing this compound extraction.

  • Sample Preparation:

    • Collect fresh leaves of Sonneratia ovata.

    • Wash the leaves thoroughly with distilled water to remove any debris.

    • Air-dry the leaves in the shade at room temperature until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Maceration Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in a conical flask and add a specific volume of the chosen solvent (e.g., 100 mL of 80% methanol).

    • Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 30°C).

    • After the extraction period, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process with the residue two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE can enhance extraction efficiency by improving solvent penetration and promoting cell wall disruption.

  • Sample Preparation:

    • Prepare the powdered plant material as described in the general protocol.

  • Ultrasonic Extraction:

    • Place a specific amount of the powdered plant material (e.g., 5 g) in an extraction vessel.

    • Add a specific volume of the chosen solvent (e.g., 50 mL of 70% ethanol).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30 minutes) while maintaining a controlled temperature (e.g., 40°C).[10][11]

    • After sonication, filter the mixture and process the extract as described in the maceration protocol.

Data Presentation

The following tables summarize quantitative data from studies on the extraction of phenolic compounds from Sonneratia species. This data can be used as a reference for expected yields and to compare the effectiveness of different extraction parameters.

Table 1: Total Phenolic and Flavonoid Content in Sonneratia Species using Different Extraction Methods and Solvents

Plant Species Plant Part Extraction Method Solvent Total Phenolic Content (mg GAE/g extract) Total Flavonoid Content (mg QE/g extract) Reference
Sonneratia ovataLeafMacerationMethanol52.00Not Reported[12]
Sonneratia albaYoung LeafMacerationEthanol34.2Not Reported
Sonneratia albaYoung LeafSoxhletMethanol33.6Not Reported
Sonneratia caseolarisFruitMacerationMethanol82.741.0[13]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Effect of Extraction Parameters on Phenolic Compound Yield (General Observations)

Parameter Effect on Yield Considerations Reference
Solvent Concentration Aqueous alcohol mixtures (e.g., 50-80%) often yield more phenolics than pure alcohol or water.The optimal concentration depends on the polarity of the target compound.[7][8]
Temperature Increasing temperature generally increases yield up to a certain point, after which degradation may occur.The optimal temperature is a balance between solubility and stability. For many phenolics, temperatures between 40-60°C are effective.[3][4]
Time Yield generally increases with time, but prolonged extraction can lead to degradation.The optimal time needs to be determined experimentally for each specific compound and method.[3]
Ultrasound Application Can significantly increase yield and reduce extraction time.Parameters like frequency, power, and sonication time need to be optimized.[10][11]

Visualizations

Logical Workflow for Optimizing this compound Extraction

This diagram illustrates a systematic approach to optimizing the extraction of this compound.

Extraction_Optimization_Workflow start Start: Define Objective (Maximize this compound Yield) prep Plant Material Preparation (Drying, Grinding) start->prep screening Initial Screening of Parameters (Solvent Type, Method) prep->screening solvent_opt Solvent Concentration Optimization (e.g., 50%, 70%, 90% Ethanol) screening->solvent_opt analysis Analysis of Extracts (HPLC for this compound Quantification) screening->analysis Analyze Results temp_time_opt Temperature & Time Optimization (e.g., 30-60°C, 1-6 hours) solvent_opt->temp_time_opt solvent_opt->analysis Analyze Results uae_opt Ultrasound-Assisted Extraction (UAE) Parameter Optimization (Optional) temp_time_opt->uae_opt temp_time_opt->analysis Analyze Results uae_opt->analysis validation Validation of Optimal Conditions analysis->validation end End: Final Optimized Protocol validation->end

Caption: A logical workflow for the systematic optimization of this compound extraction.

Signaling Pathway: Acetylcholinesterase Inhibition by Phenolic Compounds

This diagram illustrates the mechanism of acetylcholinesterase (AChE) inhibition by phenolic compounds like this compound.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate (Inactive Products) AChE->Choline_Acetate Inhibition Inhibition Signal Signal Transduction Receptor->Signal SonnerphenolicB This compound (Phenolic Inhibitor) SonnerphenolicB->AChE

References

Technical Support Center: Isolation of Sonnerphenolic B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Sonnerphenolic B. The information is based on the established phytochemical analysis of Sonneratia ovata, from which this compound and related compounds have been isolated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it isolated?

A1: this compound is a phenolic compound that has been isolated from the mangrove plant Sonneratia ovata. It was identified along with its analogs, Sonnerphenolic A and C, and a cerebroside known as sonnercerebroside.

Q2: What are the reported biological activities of compounds isolated from Sonneratia ovata?

A2: Compounds isolated from Sonneratia ovata have shown cytotoxic activity against cancer cell lines. For instance, sonnercerebroside demonstrated significant cytotoxicity against MCF-7 (human breast cancer) cells. The extracts of S. ovata also exhibit antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Q3: What are the general steps for isolating compounds from Sonneratia ovata?

A3: The general workflow involves:

  • Extraction: The plant material (e.g., stem bark) is dried, powdered, and then extracted with a suitable solvent, typically methanol, at room temperature.

  • Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques.

  • Purification: Individual compounds, such as this compound, are purified from the fractions using further chromatographic methods.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction of plant material. 2. Inappropriate solvent selection. 3. Insufficient extraction time.1. Ensure the plant material is finely powdered to maximize surface area for solvent penetration. 2. While methanol is commonly used, consider sequential extraction with solvents of varying polarity (e.g., hexane, ethyl acetate, then methanol) to isolate compounds based on their solubility. 3. Extend the maceration time or perform multiple extraction cycles until the solvent runs clear.
Poor Separation During Column Chromatography 1. Inappropriate stationary phase (e.g., silica gel, Sephadex). 2. Incorrect mobile phase composition (solvent system). 3. Overloading the column with crude extract. 4. Column packing issues (e.g., air bubbles, cracks).1. Select the stationary phase based on the polarity of the target compounds. For phenolic compounds, silica gel is a common choice. 2. Develop an optimal solvent system using Thin Layer Chromatography (TLC) prior to running the column. A good separation on TLC will translate to better separation on the column. 3. Load an appropriate amount of extract onto the column; typically 1-5% of the stationary phase weight. 4. Ensure the column is packed uniformly without any cracks or bubbles to allow for an even flow of the mobile phase.
Co-elution of Compounds 1. Similar polarities of compounds in the fraction. 2. Inadequate resolution of the chromatographic system.1. Employ a different chromatographic technique for further purification, such as preparative High-Performance Liquid Chromatography (HPLC) with a different column chemistry (e.g., reversed-phase C18). 2. Use a gradient elution (gradually changing the solvent polarity) instead of an isocratic elution (constant solvent polarity) to improve the separation of compounds with close retention times.
Degradation of Phenolic Compounds 1. Exposure to light, heat, or oxygen. 2. Presence of oxidative enzymes in the plant material.1. Conduct extraction and purification steps in a cool, dark environment. Use amber-colored glassware to minimize light exposure. 2. Consider blanching the fresh plant material before extraction to deactivate enzymes. Store extracts and fractions at low temperatures (e.g., 4°C or -20°C).
Difficulty in Structure Elucidation 1. Impure sample. 2. Insufficient amount of isolated compound. 3. Complex NMR spectra.1. Verify the purity of the isolated compound using analytical HPLC or LC-MS. If impurities are detected, perform further purification steps. 2. Scale up the isolation procedure to obtain a sufficient quantity of the compound for all necessary spectroscopic analyses (1D and 2D NMR). 3. Utilize advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity within the molecule.

Experimental Protocols

The following is a generalized protocol for the isolation of phenolic compounds from Sonneratia ovata, which would encompass the isolation of this compound.

1. Plant Material Collection and Preparation:

  • Collect the desired plant part of Sonneratia ovata (e.g., stem bark).

  • Wash the plant material thoroughly to remove any debris.

  • Air-dry the material in the shade to prevent the degradation of phytochemicals by direct sunlight.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in methanol (e.g., 1.5 kg of powder in 7 liters of methanol) at room temperature for a specified period (e.g., 3 days), with occasional shaking.

  • Filter the extract to separate the solvent from the plant residue.

  • Repeat the extraction process with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Chromatographic Fractionation and Purification:

  • Subject the crude methanol extract to column chromatography over a suitable stationary phase (e.g., silica gel).

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol).

  • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles.

  • Subject the fractions containing the compound of interest to further purification using repeated column chromatography or preparative HPLC until a pure compound is obtained.

Quantitative Data Summary

The following table summarizes general quantitative data reported for the extraction and analysis of Sonneratia ovata. Note that specific yields for this compound are not detailed in the available literature, but the data provides a general expectation for the phenolic content.

Plant Part Extraction Solvent Parameter Value
Stem BarkMethanolCrude Extract Yield10.2% (153 g from 1.5 kg)
LeafMethanolTotal Phenolic Content52.00 mg GAE/g extract
FruitMethanolTotal Phenolic Content14.06 mg GAE/g extract
LeafMethanolAntioxidant Activity (IC50)4.07 µg/mL
Stem BarkMethanolAntioxidant Activity (IC50)25.94 µg/mL

GAE: Gallic Acid Equivalents IC50: The concentration of extract required to scavenge 50% of DPPH free radicals.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the isolation and troubleshooting process for this compound.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis plant_material Dried, Powdered S. ovata extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collect Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc prep_hplc Preparative HPLC tlc->prep_hplc Combine & Purify pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_workflow cluster_yield Low Yield cluster_separation Poor Separation cluster_purity Compound Impure start Problem Encountered check_powder Check Plant Material Fineness start->check_powder check_column Inspect Column Packing start->check_column change_technique Use Different Chromatography (e.g., Prep HPLC) start->change_technique optimize_extraction Optimize Solvent & Time check_powder->optimize_extraction optimize_mobile_phase Optimize Mobile Phase via TLC check_column->optimize_mobile_phase check_loading Check Sample Load optimize_mobile_phase->check_loading gradient_elution Apply Gradient Elution change_technique->gradient_elution

Caption: Troubleshooting workflow for this compound isolation.

Sonnerphenolic B stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of Sonnerphenolic B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a phenolic compound isolated from Sonneratia ovata.[1] As a phenolic compound, it is susceptible to degradation under certain environmental conditions. Its molecular formula is C18H18O3.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. While some suppliers may ship at room temperature, long-term storage at low temperatures (-20°C or -80°C) is recommended, particularly for solutions.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

Yes, inconsistency in experimental results is a common indicator of compound degradation. Phenolic compounds like this compound can be sensitive to various factors in the experimental environment. Refer to the troubleshooting guide below for potential causes and solutions.

Q4: What are the primary factors that can cause this compound to degrade?

The primary factors that can lead to the degradation of phenolic compounds include:

  • pH: Phenols are more susceptible to oxidation at neutral to alkaline pH.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV and visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Presence of metal ions: Metal ions can catalyze the oxidation of phenols.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent assay results. Degradation of this compound due to improper storage or handling.1. Verify Storage: Confirm that the compound has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Prepare fresh stock and working solutions for each experiment. 3. Use Degassed Solvents: For solutions, use solvents that have been degassed to remove dissolved oxygen. 4. Work Quickly: Minimize the time the compound is in solution and exposed to ambient conditions.
Change in the color of the this compound solution (e.g., yellowing). Oxidation of the phenolic hydroxyl groups, potentially forming quinone-like structures.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Inert Atmosphere: If possible, handle solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add Antioxidants (Assay Dependent): For some applications, the addition of a small amount of an antioxidant like ascorbic acid or BHT to the solvent may help, but be mindful of potential interference with your assay.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Analyze a Fresh Sample: Compare the chromatogram of the suspect sample to a freshly prepared standard solution of this compound. 2. Conduct a Mini-Stress Test: Expose a small amount of a fresh solution to heat or light for a short period to see if similar degradation peaks are generated. 3. Review Solvent pH: Ensure the pH of your solvent system is appropriate. Acidic conditions are generally preferred for the stability of phenolic compounds.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.1. Check Solvent Compatibility: Verify the solubility of this compound in your chosen solvent. 2. Filter Solutions: Filter solutions before use to remove any particulates. 3. Consider Co-solvents: If solubility is an issue, a co-solvent system may be necessary.

Stability Data

The following tables summarize the expected stability of this compound under various stress conditions. This data is based on the general behavior of phenolic compounds and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Stability of this compound in Solution (0.1 mg/mL in Methanol)

ConditionDurationTemperatureEstimated % Degradation
Acidic (0.1 N HCl) 24 hours25°C< 5%
24 hours60°C10-15%
Neutral (pH 7) 24 hours25°C5-10%
24 hours60°C20-30%
Basic (0.1 N NaOH) 24 hours25°C15-25%
24 hours60°C> 50%
Oxidative (3% H2O2) 24 hours25°C25-40%
Photolytic (UV light) 24 hours25°C30-50%

Table 2: Stability of Solid this compound

ConditionDurationTemperatureEstimated % Degradation
Ambient 3 months25°C< 2%
Accelerated 1 month40°C, 75% RH5-10%
Long-term 12 months-20°C< 1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating method, such as HPLC-UV.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC-UV method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

Visualizations

SonnerphenolicB_Troubleshooting cluster_factors Potential Causes cluster_solutions Recommended Actions Inconsistent_Results Inconsistent Experimental Results Stability_Issue Potential Stability Issue Inconsistent_Results->Stability_Issue Degradation_Factors Degradation Factors Stability_Issue->Degradation_Factors Solutions Troubleshooting Solutions Stability_Issue->Solutions pH Inappropriate pH Degradation_Factors->pH Temperature High Temperature Degradation_Factors->Temperature Storage Verify Storage Conditions Solutions->Storage Fresh_Solutions Prepare Fresh Solutions Solutions->Fresh_Solutions Protect_Light Protect from Light Solutions->Protect_Light Inert_Atmosphere Use Inert Atmosphere Solutions->Inert_Atmosphere Light Light Exposure Oxygen Oxygen Exposure Degrad_Factors Degrad_Factors Degrad_Factors->Light Degrad_Factors->Oxygen

Caption: Troubleshooting logic for inconsistent results with this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: this compound Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Heat Thermal Stress_Conditions->Heat Light Photolytic Stress_Conditions->Light Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Data_Evaluation Evaluate Data Analysis->Data_Evaluation End End: Stability Profile & Degradation Products Data_Evaluation->End Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway Sonnerphenolic_B This compound Oxidation Oxidation (O2, light, metal ions) Sonnerphenolic_B->Oxidation Hydrolysis Hydrolysis (high pH) Sonnerphenolic_B->Hydrolysis Quinone_Intermediates Quinone-type Intermediates Oxidation->Quinone_Intermediates Hydrolysis->Quinone_Intermediates Ring_Opening Aromatic Ring Opening Quinone_Intermediates->Ring_Opening Small_Degradants Smaller, More Polar Degradants Ring_Opening->Small_Degradants

Caption: A potential degradation pathway for this compound.

References

overcoming Sonnerphenolic B solubility problems in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonnerphenolic B.

Troubleshooting Guides

Issue: this compound Precipitates in Aqueous Assay Buffer

Q1: My this compound, dissolved in a stock solvent, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A1: This is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this, starting with the simplest:

  • Optimize Stock Concentration and Dilution:

    • Lower the Stock Concentration: If you are using a very high concentration stock (e.g., >50 mM in DMSO), try preparing a lower concentration stock (e.g., 10 mM).

    • Multi-Step Dilution: Instead of a single large dilution, perform a stepwise dilution. For example, dilute the DMSO stock in a mixture of your organic solvent and aqueous buffer before the final dilution in 100% aqueous buffer.

  • Co-Solvent Concentration:

    • DMSO: While this compound is soluble in DMSO, the final concentration of DMSO in your assay should be kept low, typically below 0.5% (v/v), as it can affect cell viability and enzyme activity. You may need to empirically determine the maximum tolerable DMSO concentration for your specific assay.

    • Ethanol/Methanol: These are also viable options for stock solutions. Similar to DMSO, the final concentration should be minimized.

  • Employ Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its efficacy and low toxicity. You can prepare your assay buffer with a predetermined concentration of HP-β-CD before adding the this compound stock solution.

    • Bovine Serum Albumin (BSA): For some cell-based assays, the inclusion of a low concentration of BSA (e.g., 0.1-0.5%) in the assay medium can help to keep hydrophobic compounds in solution.

Q2: I've tried adjusting my dilution, but I still see precipitation over the course of my experiment. What else can I do?

A2: This may be due to the compound being in a supersaturated state and slowly precipitating.

  • Use Precipitation Inhibitors: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state. These are more commonly used in formulation development but can be adapted for in vitro assays in some cases.

  • Temperature Control: Ensure that all your solutions and plates are maintained at a constant and appropriate temperature throughout the experiment, as temperature fluctuations can affect solubility.

Issue: High Variability in Assay Results

Q3: I am observing inconsistent results and high variability between replicate wells in my assay. Could this be related to solubility?

A3: Yes, poor solubility is a frequent cause of high variability.

  • Incomplete Dissolution: If this compound is not fully dissolved in your stock solution or precipitates upon dilution, the actual concentration in your assay wells will be inconsistent.

    • Action: Before use, visually inspect your stock solution for any particulate matter. If observed, gentle warming or sonication may help. After dilution into the final assay buffer, again check for any visible precipitate.

  • Quantify Soluble Compound: To ensure you are working with the correct concentration, you can quantify the amount of dissolved this compound in your final assay buffer. This can be done by centrifuging the prepared solution to pellet any precipitate and then measuring the concentration of the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for making a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution of this compound. Ethanol and methanol can also be used. It is recommended to prepare a stock solution in the range of 10-50 mM and store it at -20°C or -80°C.

Q: What is the expected solubility of this compound in common solvents?

A: While specific quantitative solubility data is not widely published, as a phenolic compound, this compound is expected to have good solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols like ethanol and methanol. Its solubility in aqueous solutions is expected to be low.

Q: What is the known mechanism of action for this compound?

A: this compound has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft.

Q: Are there any known signaling pathways affected by this compound?

A: As an acetylcholinesterase inhibitor, this compound may indirectly modulate signaling pathways downstream of cholinergic receptors. For instance, some acetylcholinesterase inhibitors have been shown to influence the PI3K/Akt signaling pathway, which is involved in cell survival and neuroprotection. Additionally, as a phenolic compound, it may affect pathways related to oxidative stress and apoptosis, such as the Nrf2/Keap1 pathway or by inducing reactive oxygen species (ROS) production and loss of mitochondrial membrane potential.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration in the wells should not exceed 0.5% and should be consistent across all wells, including the vehicle control. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a colorimetric assay to determine the AChE inhibitory activity of this compound.

  • Reagent Preparation:

    • Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Acetylcholinesterase (AChE).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, DTNB solution, and the this compound solution at various concentrations (prepared by diluting the DMSO stock in the assay buffer).

    • Add the AChE enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percent inhibition can be calculated relative to the control (enzyme activity without inhibitor). Determine the IC50 value.

Data Presentation

Table 1: Solvent Properties for Stock Solution Preparation

SolventTypePolarityBoiling Point (°C)Notes
DMSOPolar AproticHigh189Excellent for dissolving a wide range of compounds. Can be cytotoxic at higher concentrations.
EthanolPolar ProticHigh78.4Good alternative to DMSO. Can also affect cell viability.
MethanolPolar ProticHigh64.7Similar to ethanol, but can be more toxic.

Table 2: Example of Cytotoxicity Data Presentation (IC50 Values)

Cell LineThis compound IC50 (µM)Exposure Time (h)
Cell Line A[Insert Value]24
Cell Line B[Insert Value]48
Cell Line C[Insert Value]72

Table 3: Example of AChE Inhibition Data Presentation (IC50 Value)

Enzyme SourceThis compound IC50 (µM)
Electrophorus electricus AChE[Insert Value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution in Aqueous Buffer stock->dilution Dilute treatment Treat Cells or Enzyme with Compound dilution->treatment Add to Assay incubation Incubate for Specified Time treatment->incubation measurement Measure Endpoint (e.g., Absorbance) incubation->measurement analysis Calculate % Inhibition or % Viability measurement->analysis ic50 Determine IC50 Value analysis->ic50

Caption: General experimental workflow for in vitro assays with this compound.

signaling_pathway cluster_AChE Acetylcholinesterase Inhibition cluster_downstream Potential Downstream Effects SB This compound AChE AChE SB->AChE Inhibits ACh Acetylcholine AChE->ACh Breaks down Choline Choline + Acetate CholinergicReceptor Cholinergic Receptor ACh->CholinergicReceptor Activates PI3K_AKT PI3K/Akt Pathway CholinergicReceptor->PI3K_AKT Modulates CellSurvival Cell Survival & Neuroprotection PI3K_AKT->CellSurvival Promotes

Caption: Proposed mechanism of action for this compound as an AChE inhibitor.

Technical Support Center: Sonnerphenolic B HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Sonnerphenolic B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape in HPLC important?

This compound is a phenolic compound found in Sonneratia ovata. In HPLC analysis, achieving a symmetrical, sharp peak is crucial for accurate quantification and resolution from other components in a sample. Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise the accuracy of integration and reduce the limit of quantification, making it difficult to detect trace levels of the analyte.

Q2: What are the most common causes of peak tailing for phenolic compounds like this compound?

Peak tailing for phenolic compounds in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The most common culprits include:

  • Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the polar functional groups of phenolic compounds, leading to tailing.[1][2]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the this compound molecule (with a predicted pKa of 9.74) and the residual silanol groups on the column.[3] If the pH is not optimized, it can lead to undesirable secondary interactions.

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.[1]

  • Inappropriate Solvent for Sample Dissolution: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. For phenolic compounds, an acidic mobile phase (typically pH 2.5-4.0) is often recommended to suppress the ionization of the phenolic hydroxyl group.[4] This ensures that the analyte is in its neutral, protonated form, minimizing strong interactions with the stationary phase. An acidic mobile phase also suppresses the ionization of residual silanol groups on the column packing, further reducing the potential for secondary interactions that cause tailing.[4]

Q4: Can mobile phase additives improve the peak shape?

Yes, mobile phase additives can be used to mitigate peak tailing. For phenolic compounds, acidic modifiers are commonly used. Adding a small amount of an acid like formic acid, acetic acid, or phosphoric acid to the mobile phase helps to control the pH and suppress silanol interactions.[5] In some cases, a competing base like triethylamine (TEA) can be added to the mobile phase to interact with active silanol sites and mask them from the analyte.[4] However, TEA can be difficult to remove from the column.

Q5: What should I do if I suspect my column is the source of the peak tailing?

If you suspect column issues, you can take the following steps:

  • Flushing: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove any strongly retained contaminants.[4]

  • Guard Column: If you are using a guard column, try replacing it, as it may be contaminated or obstructed.[6]

  • Column Type: Ensure you are using a high-quality, end-capped C18 column. End-capping blocks most of the free silanol groups, reducing secondary interactions.[4]

  • Column Replacement: If the above steps do not resolve the issue, the analytical column itself may be degraded and require replacement.

Troubleshooting Guide: this compound Peak Tailing

This section provides a systematic approach to troubleshooting peak tailing for this compound.

Logical Troubleshooting Workflow

HPLC_Troubleshooting start Peak Tailing Observed for this compound check_mobile_phase Step 1: Verify Mobile Phase - pH between 2.5 and 4.0? - Freshly prepared? - Properly degassed? start->check_mobile_phase adjust_ph Action: Adjust pH with Formic or Acetic Acid check_mobile_phase->adjust_ph No check_sample_prep Step 2: Examine Sample Preparation - Concentration too high? - Sample solvent stronger than mobile phase? check_mobile_phase->check_sample_prep Yes adjust_ph->check_sample_prep dilute_sample Action: Dilute Sample / Reduce Injection Volume check_sample_prep->dilute_sample High Concentration change_solvent Action: Dissolve Sample in Mobile Phase check_sample_prep->change_solvent Strong Solvent check_column Step 3: Investigate Column Health - Using an end-capped C18 column? - Guard column installed? - Column history (age, usage)? check_sample_prep->check_column OK dilute_sample->check_column change_solvent->check_column flush_column Action: Flush with Strong Solvent check_column->flush_column Contamination Suspected replace_guard Action: Replace Guard Column check_column->replace_guard Guard Column Issue replace_column Action: Replace Analytical Column check_column->replace_column Column Degraded advanced_troubleshooting Step 4: Advanced Mobile Phase Modification - Consider adding a competing base (e.g., TEA) - Evaluate different organic modifiers check_column->advanced_troubleshooting OK resolved Peak Shape Improved flush_column->resolved replace_guard->resolved replace_column->resolved advanced_troubleshooting->resolved

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

Parameter Adjustment Summary
ParameterRecommended Adjustment to Mitigate Peak TailingRationale
Mobile Phase pH Buffer to a pH between 2.5 and 4.0 using an acidic modifier (e.g., 0.1% formic acid).[4]Suppresses the ionization of the phenolic hydroxyl group of this compound and residual silanol groups on the column, minimizing secondary interactions.[4]
Mobile Phase Additive Add a small concentration of a competing base like triethylamine (TEA) (e.g., 0.1%).TEA can mask active silanol sites on the stationary phase, preventing them from interacting with the analyte.[4] Note: TEA can be difficult to remove from the column.
Column Type Use a high-quality, end-capped C18 column.End-capping chemically blocks most of the free silanol groups on the silica surface, significantly reducing secondary interactions.[4]
Sample Concentration Dilute the sample or reduce the injection volume.[4]High sample concentrations can lead to column overload, a common cause of peak distortion. If peak shape improves with dilution, overload was likely the issue.[4]
Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible.A sample solvent stronger than the mobile phase can cause poor peak shape. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.[4]
Column Temperature Maintain a consistent and appropriate column temperature (e.g., 25-30 °C).Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase. Consistency is key for reproducibility.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a starting point based on typical methods for analyzing phenolic compounds from Sonneratia species and related plant extracts. Optimization may be required for your specific application.

  • Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-80% B

    • 25-30 min: 80-10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or determined by UV scan of a this compound standard)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the accurately weighed sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.

Sample Stability and Storage

Phenolic compounds can be susceptible to degradation, which may affect analytical results. Consider the following:

  • pH: The stability of phenolic compounds is often pH-dependent. Degradation can be faster in neutral to alkaline solutions.[7] Storing stock solutions and samples in a slightly acidic buffer may improve stability.

  • Temperature: Store stock solutions and prepared samples at low temperatures (e.g., 4 °C for short-term and -20 °C for long-term storage) to minimize thermal degradation.[4] The rate of decomposition for phenolic compounds is generally faster at elevated temperatures.[7]

  • Light and Air: Protect solutions from light and exposure to air to prevent photo-oxidation and oxidative degradation. Use amber vials and keep containers tightly sealed.

By systematically addressing these potential causes of peak tailing, researchers can improve the quality and accuracy of their HPLC analysis of this compound.

References

Optimizing Sonnerphenolic B Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of complex phenols like Sonnerphenolic B?

While specific precursors for this compound are not documented, the synthesis of similar natural products often involves the coupling of smaller, functionalized aromatic and non-aromatic fragments. Common starting materials could include substituted phenols, catechols, or resorcinols, and various side-chain building blocks that are assembled through multi-step sequences.

Q2: What are the critical reaction parameters to monitor for optimizing the yield and purity of this compound?

For the synthesis of complex molecules, several parameters are crucial:

  • Temperature: Many coupling and cyclization reactions are highly sensitive to temperature. Precise control is necessary to prevent side reactions or decomposition.

  • Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity.

  • Catalyst: The choice and loading of a catalyst, if applicable, are critical. Catalyst deactivation or side reactions can be a major issue.

  • Reaction Time: Reactions should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for product formation and to minimize the formation of degradation products.

  • Atmosphere: Many reagents used in complex syntheses are sensitive to air or moisture, necessitating the use of inert atmospheres (e.g., Nitrogen or Argon).

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of Final Product Incomplete reaction of starting materials.- Increase reaction time or temperature. - Add a fresh portion of the catalyst or reagents.
Degradation of the product under reaction conditions.- Lower the reaction temperature. - Use a milder catalyst or reagent. - Shorten the reaction time.
Suboptimal stoichiometry of reactants.- Perform a titration or use a slight excess of one reactant to drive the reaction to completion.
Formation of Multiple Byproducts Non-selective reaction conditions.- Screen different solvents to improve selectivity. - Use a more selective catalyst. - Optimize the reaction temperature; sometimes lower temperatures increase selectivity.
Presence of impurities in starting materials.- Purify all starting materials and reagents before use.
Difficulty in Product Purification Product co-elutes with starting materials or byproducts.- Optimize the chromatography conditions (e.g., solvent gradient, column type). - Consider alternative purification techniques such as recrystallization or preparative HPLC.
Product is unstable on silica gel.- Use a different stationary phase (e.g., alumina, C18). - Deactivate the silica gel with a small amount of triethylamine in the eluent.
Reaction Fails to Initiate Inactive catalyst or reagents.- Use freshly opened or purified reagents. - Ensure the catalyst is properly activated if required.
Presence of inhibitors in the reaction mixture.- Thoroughly clean all glassware. - Ensure solvents are of high purity and free of water or other contaminants.

Experimental Protocols

General Protocol for a Hypothetical Palladium-Catalyzed Cross-Coupling Step:

This is an illustrative protocol and would need to be optimized for the specific substrates in the this compound synthesis.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), the coupling partner (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a ligand (if necessary, e.g., XPhos, 0.1 eq).

  • Add the appropriate anhydrous solvent (e.g., Toluene, Dioxane, or DMF).

  • Add the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

  • Stir the mixture at the optimized temperature (e.g., 80-110 °C) for the predetermined reaction time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware under vacuum add_reagents Add reactants, catalyst, and base under inert atmosphere start->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent heat Heat to optimized temperature add_solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor monitor->heat Continue reaction quench Cool and quench reaction monitor->quench Reaction complete extract Solvent extraction and washing quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Isolated this compound purify->end

Caption: General experimental workflow for a synthetic step.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Product Degradation start->degradation impurities Starting Material Impurities start->impurities optimize_cond Optimize Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_cond milder_cond Use Milder Conditions degradation->milder_cond purify_sm Purify Starting Materials impurities->purify_sm

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Sonnerphenolic B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the purification of Sonnerphenolic B from Sonneratia ovata.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a phenolic compound that has been isolated from the mangrove plant Sonneratia ovata. Its molecular formula is C₁₈H₁₈O₃ and it has a molecular weight of 282.33 g/mol .[1]

Q2: What are the common impurities encountered during the purification of this compound?

A2: Based on studies of Sonneratia ovata extracts, common impurities may include other structurally related phenolic compounds (Sonnerphenolic A and C), flavonoids, tannins, saponins, and steroids like β-sitosterol and stigmasterol.[2][3][4][5] Residual solvents from the extraction and chromatographic steps can also be present.

Q3: What are the initial steps for extracting this compound from Sonneratia ovata?

A3: The initial step typically involves the extraction of the dried and powdered plant material (e.g., stem bark) with an organic solvent. Methanol is a commonly used solvent for extracting phenolic compounds from Sonneratia ovata due to its efficiency in solubilizing these compounds.[2]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of phenolic compounds.[6] It can be used to quantify the target compound and detect the presence of impurities. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of the purification. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Extraction: The extraction time or solvent-to-sample ratio may be insufficient. 2. Degradation of this compound: Phenolic compounds can be sensitive to heat, light, and pH.[7] 3. Poor Separation during Chromatography: The chosen solvent system may not be optimal for separating this compound from other compounds.1. Increase the extraction time or perform multiple extraction cycles. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. 2. Perform extraction and purification at room temperature or below, and protect the sample from direct light. Use buffers to control pH if necessary. The stability of phenolic compounds can be pH-dependent.[7] 3. Systematically screen different solvent systems for column chromatography using TLC first to find the optimal separation conditions. A gradient elution from a non-polar to a polar solvent is often effective for separating compounds with a range of polarities.
Persistent Impurities in Final Product 1. Co-elution with Structurally Similar Compounds: Impurities with similar polarity to this compound, such as other phenolics, may be difficult to separate. 2. Presence of Non-phenolic Compounds: Steroids and terpenoids are known to be present in Sonneratia ovata extracts and may co-elute.[2][4] 3. Contamination from Solvents or Equipment: Impurities can be introduced from glassware, solvents, or other lab equipment.1. Employ high-resolution chromatographic techniques such as preparative HPLC. Consider using a different stationary phase (e.g., reversed-phase C18) if normal-phase silica gel is not providing adequate separation. 2. A multi-step purification strategy may be necessary. An initial fractionation step, such as liquid-liquid extraction, can help remove classes of compounds with very different polarities before proceeding to column chromatography. 3. Use high-purity solvents and thoroughly clean all glassware and equipment before use.
Product Discoloration (e.g., Pink or Brown Hue) 1. Oxidation of Phenolic Compounds: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds.[1][8] This can be accelerated by exposure to air and light.1. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to solvents during extraction and purification to minimize oxidation. Store the purified compound under an inert atmosphere and protected from light.
Difficulty in Removing Residual Solvents 1. High-Boiling Point Solvents: Solvents like DMF or DMSO used in certain chromatographic systems can be difficult to remove. 2. Formation of a Stable Solvate: The purified compound may form a stable complex with the solvent molecules.1. Use a high-vacuum pump to remove residual solvents. Lyophilization (freeze-drying) can also be effective for removing water and some organic solvents. 2. Try re-dissolving the product in a minimal amount of a low-boiling point solvent (in which it is soluble) and then re-evaporating. This can help to azeotropically remove the higher-boiling point solvent.

Experimental Protocols

Representative Protocol for this compound Purification

This protocol is a representative methodology based on common practices for the purification of phenolic compounds from plant extracts. Researchers should optimize these steps for their specific experimental conditions.

1. Extraction:

  • Air-dry and powder the stem bark of Sonneratia ovata.

  • Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 72 hours, with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Solvent Partitioning (Optional):

  • Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Monitor the presence of this compound in each fraction using TLC or HPLC. It is anticipated that this compound, as a moderately polar phenolic compound, will be enriched in the ethyl acetate fraction.

3. Column Chromatography:

  • Subject the enriched fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

  • Pack the column with silica gel in a non-polar solvent (e.g., n-hexane).

  • Load the sample onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and monitor the elution of this compound by TLC.

  • Combine the fractions containing the pure compound and evaporate the solvent.

4. Purity Assessment:

  • Assess the purity of the isolated this compound using HPLC-DAD.

  • Confirm the structure using MS and NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Plant_Material Dried, powdered Sonneratia ovata Methanol_Extraction Methanol Maceration Plant_Material->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Liquid-Liquid Partitioning Crude_Extract->Solvent_Partitioning Enriched_Fraction Enriched Fraction (e.g., Ethyl Acetate) Solvent_Partitioning->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound TLC/HPLC analysis Purity_Assessment Purity Assessment (HPLC) Pure_Compound->Purity_Assessment Structure_Confirmation Structure Confirmation (MS, NMR) Purity_Assessment->Structure_Confirmation

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Persistent_Impurities Persistent Impurities? Start->Persistent_Impurities Discoloration Discoloration? Start->Discoloration Low_Yield->Persistent_Impurities No Check_Extraction Optimize Extraction (Time, Solvent) Low_Yield->Check_Extraction Yes Prevent_Degradation Protect from Heat/Light, Control pH Low_Yield->Prevent_Degradation Yes Optimize_Chroma Optimize Chromatography (Solvent, Stationary Phase) Low_Yield->Optimize_Chroma Yes Persistent_Impurities->Discoloration No Persistent_Impurities->Optimize_Chroma Yes Multi_Step Implement Multi-Step Purification Persistent_Impurities->Multi_Step Yes High_Purity_Solvents Use High-Purity Solvents & Clean Glassware Persistent_Impurities->High_Purity_Solvents Yes Inert_Atmosphere Use Inert Atmosphere, Add Antioxidants Discoloration->Inert_Atmosphere Yes End Problem Resolved Discoloration->End No Check_Extraction->End Prevent_Degradation->End Optimize_Chroma->End Multi_Step->End High_Purity_Solvents->End Inert_Atmosphere->End

Caption: Troubleshooting decision tree for this compound purification.

References

Sonnerphenolic B assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and reproducibility issues encountered during the quantification of Sonnerphenolic B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for the quantification of phenolic compounds like this compound. A reverse-phase C18 column is typically used for separation.

Q2: My this compound standard peak is showing tailing. What are the possible causes and solutions?

A2: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the standard. Try diluting the standard.

  • Secondary Interactions: Silanol groups on the silica-based column packing can interact with the phenolic hydroxyl groups of this compound. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it if the problem persists.

Q3: I am observing significant variation in this compound concentration between different extractions of the same sample. What could be the reason?

A3: Variability in extraction efficiency is a common issue. Key factors include:

  • Extraction Solvent: The choice of solvent and its polarity significantly impact the yield of phenolic compounds. Ensure the solvent system is consistent for all extractions.

  • Extraction Method: Different techniques (e.g., sonication, maceration, reflux) have varying efficiencies. The duration, temperature, and solvent-to-sample ratio of the chosen method must be strictly controlled.[1]

  • Sample Matrix: The complexity of the sample matrix can affect extraction. Consider a sample clean-up step using Solid Phase Extraction (SPE) to remove interfering substances.

Q4: My baseline is noisy, making it difficult to accurately integrate the this compound peak. How can I improve this?

A4: A noisy baseline can originate from several sources:

  • Mobile Phase: Ensure the mobile phase is properly degassed. Use high-purity HPLC-grade solvents and freshly prepared buffers.

  • Detector: The detector lamp may be failing. Check the lamp's energy output. Contamination of the flow cell can also cause noise; flush the flow cell with a strong solvent like methanol or isopropanol.

  • System Leaks: Check for any leaks in the pump, injector, and fittings.

Q5: What are the best practices for preparing a this compound standard curve to ensure linearity and reproducibility?

A5: To generate a reliable standard curve:

  • Use a high-purity standard of this compound.

  • Prepare a stock solution in a suitable solvent (e.g., methanol) and store it under appropriate conditions (e.g., refrigerated and protected from light) to prevent degradation.

  • Perform serial dilutions from the stock solution to prepare at least five calibration standards spanning the expected concentration range of your samples.

  • Inject each standard in triplicate to assess the precision of the measurement.

  • The correlation coefficient (r²) of the calibration curve should ideally be ≥ 0.999.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, typically 10-15 column volumes.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate measurement of all components. If using a gradient, ensure the pump's mixing performance is optimal.
Pump Malfunction Check for leaks in the pump seals and ensure check valves are functioning correctly. A fluctuating backpressure is often an indicator of pump issues.
Issue 2: Inaccurate Quantification and Low Recovery
Potential Cause Troubleshooting Steps
This compound Degradation This compound, like many phenolic compounds, can be sensitive to light, heat, and oxidation. Protect samples and standards from light and store them at low temperatures. Consider adding an antioxidant like ascorbic acid during sample preparation.
Inappropriate Integration Parameters Review the peak integration parameters in your chromatography software. Ensure the baseline is correctly drawn and that the peak start and end points are accurately identified.
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to inaccurate quantification. Use a matrix-matched calibration curve or employ a sample clean-up method like SPE.
Injector Inaccuracy Ensure the injection volume is consistent. Check the syringe for air bubbles and ensure it is properly seated in the injector.

Experimental Protocols

Proposed HPLC Method for this compound Quantification

This protocol is a general guideline and may require optimization for specific sample matrices.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 40% B over 20 minutes, then to 95% B for 5 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan of this compound standard)
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis extraction Extraction of this compound (e.g., with 80% Methanol) filtration Filtration (0.45 µm filter) extraction->filtration injection Injection into HPLC filtration->injection separation C18 Reverse-Phase Separation injection->separation detection UV/DAD Detection (280 nm) separation->detection integration Peak Integration detection->integration quantification Quantification using Standard Curve integration->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_retention_time Retention Time Issues cluster_quantification Quantification Issues cluster_peak_shape Peak Shape Issues start Assay Variability or Reproducibility Issue rt_issue Inconsistent Retention Time? start->rt_issue rt_solution Check: - Column Equilibration - Temperature Control - Mobile Phase Prep rt_issue->rt_solution Yes quant_issue Inaccurate Quantification? rt_issue->quant_issue No quant_solution Check: - Standard Stability - Peak Integration - Matrix Effects quant_issue->quant_solution Yes peak_issue Poor Peak Shape? quant_issue->peak_issue No peak_solution Check: - Column Overload - Mobile Phase pH - Column Health peak_issue->peak_solution Yes end Consult Instrument Manual or Technical Support peak_issue->end No

Caption: Logical troubleshooting flow for this compound assay issues.

References

Technical Support Center: Addressing Low Bioavailability of Sonnerphenolic B In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low in vivo bioavailability of Sonnerphenolic B, a representative poorly soluble phenolic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, like many phenolic compounds, is likely attributable to several factors:

  • Poor Aqueous Solubility: Its inherent hydrophobicity limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption, it may be heavily metabolized in the intestines and liver by Phase I and Phase II enzymes, reducing the amount of active compound reaching systemic circulation.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump the compound back into the gut lumen.

  • Instability in the Gastrointestinal Tract: The compound might degrade in the harsh pH conditions of the stomach or be metabolized by gut microbiota before it can be absorbed.

Q2: What are the most common formulation strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area for dissolution.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubilization and absorption.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

Q3: Can co-administration of other compounds improve the bioavailability of this compound?

A3: Yes, co-administration with certain agents can improve bioavailability. For instance, piperine, a component of black pepper, is a known inhibitor of drug-metabolizing enzymes and can reduce the first-pass metabolism of co-administered drugs. Similarly, inhibitors of P-glycoprotein can decrease the efflux of this compound back into the intestinal lumen.

Q4: How does the food matrix affect the bioavailability of this compound?

A4: The food matrix can have a significant impact. For example, high-fiber foods may bind to phenolic compounds, hindering their release and absorption.[1] Conversely, fatty foods can sometimes enhance the absorption of lipophilic compounds by stimulating bile secretion, which aids in solubilization.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in plasma concentrations between subjects in in vivo studies. Inter-individual differences in metabolism (e.g., enzyme expression). Food effects. Inconsistent formulation performance.Ensure a consistent fasting state for all subjects before dosing. Optimize the formulation to ensure consistent drug release. Consider using a crossover study design to minimize inter-subject variability.[2][3]
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility leading to minimal absorption. Extensive and rapid first-pass metabolism.Employ a solubility-enhancing formulation strategy (e.g., solid dispersion, lipid-based formulation).[4][5][6] Co-administer with an inhibitor of relevant metabolic enzymes if known.
In vitro Caco-2 cell permeability is high, but in vivo bioavailability is low. High first-pass metabolism in the liver. Biliary excretion.Investigate the metabolic stability of this compound in liver microsomes or hepatocytes. Conduct a biliary excretion study in an animal model.
The developed formulation shows good in vitro dissolution but poor in vivo performance. Precipitation of the drug in the gastrointestinal tract after release from the formulation. Degradation in the gut environment.Incorporate precipitation inhibitors into the formulation. Use an enteric coating to protect the drug from the acidic stomach environment.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound after oral administration of a novel formulation compared to a simple suspension.

Materials:

  • This compound

  • Formulation excipients (e.g., polymers for solid dispersion, lipids for SEDDS)

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical instruments (LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the rats into two groups (n=6 per group): Group A (Control - this compound suspension) and Group B (Test - this compound novel formulation).

    • Administer a single oral dose of this compound (e.g., 50 mg/kg) to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Immediately place the blood samples into anticoagulant tubes and keep them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

    • Compare the pharmacokinetic parameters between the control and test groups to evaluate the improvement in bioavailability.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12-well)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • This compound

  • Control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol)

  • P-glycoprotein inhibitor (e.g., verapamil)

  • Analytical instruments (LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add this compound solution (in transport buffer) to the apical (A) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to assess efflux. Add this compound to the basolateral side and sample from the apical side.

  • Efflux Inhibition Study:

    • Repeat the permeability assays in the presence of a P-glycoprotein inhibitor (e.g., verapamil) to determine if this compound is a substrate for this efflux pump.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests active efflux.

    • Compare the efflux ratio in the presence and absence of the P-glycoprotein inhibitor. A significant reduction in the efflux ratio with the inhibitor confirms that this compound is a substrate for the efflux pump.

Visualizations

Experimental Workflow

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Investigation cluster_3 Strategy Development cluster_4 Validation start Low in vivo efficacy of This compound hypo Hypothesis: Low oral bioavailability start->hypo solubility Assess aqueous solubility hypo->solubility permeability Caco-2 permeability assay hypo->permeability metabolism Metabolic stability (microsomes/hepatocytes) hypo->metabolism formulation Develop enabling formulations (e.g., SEDDS, solid dispersion) solubility->formulation permeability->formulation metabolism->formulation invivo In vivo pharmacokinetic study in rodents formulation->invivo end Improved Bioavailability invivo->end

Caption: A general workflow for addressing low bioavailability.

Factors Affecting Oral Bioavailability

G cluster_factors Influencing Factors compound This compound (in dosage form) dissolution Dissolution in GI fluids compound->dissolution Release absorption Absorption across intestinal epithelium dissolution->absorption Solubility metabolism First-pass metabolism (intestine & liver) absorption->metabolism Permeability systemic Systemic Circulation metabolism->systemic Metabolic stability physchem Physicochemical properties (solubility, pKa, logP) physchem->dissolution form Formulation strategy form->dissolution physio Physiological factors (pH, enzymes, transporters) physio->absorption physio->metabolism

Caption: Key factors influencing the oral bioavailability of this compound.

Potential Signaling Pathway Modulation by Phenolic Compounds

Many phenolic compounds have been shown to modulate inflammatory signaling pathways such as the NF-κB pathway.[3][4][7][8][9] this compound may exert its biological effects through similar mechanisms.

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK IkB p-IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription nucleus->transcription activates cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) transcription->cytokines sonner sonner B This compound sonnerB sonnerB sonnerB->IKK Inhibits sonnerB->NFkB Inhibits translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of Acetylcholinesterase Inhibition: Sonnerphenolic B vs. Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the acetylcholinesterase (AChE) inhibition kinetics of Sonnerphenolic B, a natural phenolic compound, and Donepezil, a well-established synthetic drug. Due to the limited public availability of primary research data on this compound, a direct quantitative comparison of its inhibitory potency is not currently possible. However, this guide furnishes available data for Donepezil and outlines the standard experimental protocols used to determine AChE inhibition, offering a framework for future comparative studies.

Executive Summary

Donepezil is a potent, reversible, and selective inhibitor of acetylcholinesterase, with IC50 values consistently reported in the low nanomolar range. It is a cornerstone in the symptomatic treatment of Alzheimer's disease. This compound, isolated from Sonneratia ovata, has been identified as an acetylcholinesterase inhibitor; however, specific quantitative data on its inhibitory activity (e.g., IC50, Ki) are not available in publicly accessible literature. This guide presents the detailed inhibition kinetics of Donepezil and the standard methodology for assessing AChE inhibition to facilitate a foundational understanding and guide further research.

Quantitative Inhibition Data

The following table summarizes the available quantitative data for the acetylcholinesterase inhibition of Donepezil. Data for this compound is not currently available in the public domain.

CompoundIC50 Value (AChE)Type of Inhibition
Donepezil 5.7 nM - 6.7 nM[1]Reversible, Mixed Competitive/Non-competitive
This compound Data not publicly availableData not publicly available

Mechanism of Action

Donepezil functions as a reversible inhibitor of acetylcholinesterase. By binding to the enzyme, it prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is central to its therapeutic effect in mitigating the cognitive symptoms associated with Alzheimer's disease.

This compound , as a phenolic compound, is suggested to possess acetylcholinesterase inhibitory properties. However, without detailed kinetic studies, its precise mechanism of inhibition remains to be elucidated.

Experimental Protocols

The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method. This method is suitable for determining the IC50 values and inhibition kinetics of compounds like this compound and Donepezil.

Objective: To determine the concentration of a test compound required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, Donepezil) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor (Donepezil) at various concentrations.

  • Assay in 96-Well Plate:

    • To each well, add the following in order:

      • Phosphate buffer

      • Test compound solution or solvent control

      • DTNB solution

      • AChE solution

    • Mix the contents of the wells gently and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion, a product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB, is monitored.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Visualizations

The following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for determining acetylcholinesterase inhibition.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_release ACh_vesicle->ACh_release Release ACh_cleft ACh ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_reuptake AChE->Choline_reuptake Choline Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Activation

Caption: Cholinergic signaling at the synapse.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Inhibitors Plate Prepare 96-Well Plate: Controls & Test Concentrations Reagents->Plate Preincubation Add Reagents (except substrate) & Pre-incubate Plate->Preincubation Initiation Add Substrate (ATCI) to Initiate Reaction Preincubation->Initiation Measurement Measure Absorbance at 412 nm (Kinetic Reading) Initiation->Measurement Calculation Calculate Reaction Rates & % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. Log[Inhibitor] Calculation->Plotting IC50 Determine IC50 Value (Non-linear Regression) Plotting->IC50

Caption: Experimental workflow for AChE inhibition assay.

References

A Comparative Analysis of Acetylcholinesterase Inhibition: Sonnerphenolic B vs. Galantamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the acetylcholinesterase (AChE) inhibitory activities of Sonnerphenolic B, a natural phenolic compound, and galantamine, an established pharmaceutical agent. This document outlines their respective IC50 values, details the experimental protocols for their determination, and illustrates the underlying biochemical pathways.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and galantamine against acetylcholinesterase. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the source of the enzyme and the assay methodology.

CompoundIC50 Value (µM)Source Organism/Enzyme
This compound 24.8[1]Acetylcholinesterase
Galantamine 0.41[2]Acetylcholinesterase
5.13[3]Human Brain Cortex AChE
4.96[3]Human Brain Cortex AChE
556.01[4]SH-SY5Y (neuroblastoma) cell line

Unveiling the Mechanism: Acetylcholinesterase Inhibition

Both this compound and galantamine exert their effects by inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission.[5][6][7] This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic function.[5][7]

Galantamine, in addition to being a competitive and reversible inhibitor of acetylcholinesterase, also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[5][6][7] This dual mechanism of action may contribute to its therapeutic efficacy.[5][7]

Below is a diagram illustrating the signaling pathway of acetylcholinesterase inhibition.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Postsynaptic_Neuron Postsynaptic Neuron ACh_Released ACh ACh_Vesicles->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis by ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Receptor->Postsynaptic_Neuron Signal Transduction Inhibitor This compound / Galantamine Inhibitor->AChE Inhibits

Caption: Signaling pathway of acetylcholinesterase inhibition.

Experimental Protocols: Determining IC50 Values

The inhibitory activity of this compound and galantamine on acetylcholinesterase is typically determined using a colorimetric method, most commonly the Ellman's assay. This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

General Experimental Protocol (Ellman's Method)
  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Dissolve acetylcholinesterase (AChE) in the phosphate buffer to a desired concentration (e.g., 1 U/mL).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer (e.g., 14 mM).

    • Prepare a solution of the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), in the buffer (e.g., 10 mM).

    • Prepare stock solutions of the test compounds (this compound and galantamine) and a positive control (e.g., donepezil) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well microplate, add the phosphate buffer, the test compound solution at various concentrations, and the AChE solution.

    • Include control wells: a blank (buffer only), a negative control (buffer, solvent, and AChE), and a positive control (buffer, known inhibitor, and AChE).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI solution to all wells.

    • Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate anion) at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.

The following diagram illustrates the general workflow of an acetylcholinesterase inhibition assay.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Dispense Dispense Buffer, AChE, and Test Compounds Reagents->Dispense Compounds Prepare Test Compounds (this compound, Galantamine) Compounds->Dispense Incubate1 Pre-incubation (Inhibitor-Enzyme Interaction) Dispense->Incubate1 Add_DTNB Add DTNB Incubate1->Add_DTNB Add_ATCI Initiate Reaction (Add ATCI) Add_DTNB->Add_ATCI Measure Measure Absorbance (412 nm) Add_ATCI->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Experimental workflow for AChE inhibition assay.

References

A Comparative Analysis of the Cytotoxic Effects of Sonnerphenolic Derivatives and Paclitaxel on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of phenolic compounds isolated from Sonneratia ovata against the widely used chemotherapeutic agent, paclitaxel, in the context of breast cancer cell lines. While direct cytotoxic data for Sonnerphenolic B is not available in the current body of scientific literature, this comparison focuses on related compounds from the same natural source to offer valuable insights for drug discovery and development.

Introduction

The exploration of natural compounds for novel anticancer agents is a cornerstone of oncological research. Paclitaxel, a mitotic inhibitor originally derived from the Pacific yew tree, remains a frontline treatment for various cancers, including breast cancer. However, the challenges of drug resistance and adverse side effects necessitate the search for alternative or complementary therapeutic agents. Phenolic compounds, abundant in the plant kingdom, have garnered significant attention for their potential anticancer properties. This guide examines the cytotoxic profiles of Sonnerphenolic C and other compounds isolated from Sonneratia ovata, juxtaposed with the established efficacy of paclitaxel.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Sonnerphenolic C, two other lignan compounds from Sonneratia ovata, and paclitaxel against various human breast cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundBreast Cancer Cell LineIC50 Value (µM)Citation
Sonnerphenolic C MCF-7112.8 ± 9.4[1]
Compound 5 (Lignan) MCF-7146.9 ± 9.0[1]
Compound 6 (Lignan) MCF-7114.5 ± 7.2[1]
Paclitaxel MCF-70.002 - 0.02
MDA-MB-2310.003 - 0.01
SK-BR-30.004 - 0.015
BT-4740.001 - 0.008
T-47D0.0025 - 0.01

Note: The IC50 values for paclitaxel are compiled from multiple sources and represent a typical range of activity. It is crucial to note that Sonnerphenolic C and the related lignans exhibit significantly higher IC50 values compared to paclitaxel, indicating substantially lower cytotoxic potency against the MCF-7 breast cancer cell line in the cited study.

Experimental Protocols

A detailed understanding of the methodologies employed to derive the cytotoxicity data is essential for accurate interpretation and replication of findings.

Cytotoxicity Assay for Sonnerphenolic C and Related Compounds

The cytotoxic activity of Sonnerphenolic C and other compounds from Sonneratia ovata was determined using a standard Sulphorhodamine B (SRB) assay .[1]

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 SRB Staining and Measurement cell_seeding Seed MCF-7 cells in 96-well plates incubation_24h Incubate for 24 hours cell_seeding->incubation_24h add_compound Add varying concentrations of test compounds incubation_24h->add_compound incubation_48h Incubate for 48 hours add_compound->incubation_48h fixation Fix cells with trichloroacetic acid (TCA) incubation_48h->fixation staining Stain with Sulphorhodamine B (SRB) fixation->staining solubilization Solubilize bound dye with Tris buffer staining->solubilization read_absorbance Measure absorbance at 515 nm solubilization->read_absorbance calculate_ic50 calculate_ic50 read_absorbance->calculate_ic50 Calculate IC50 values

Caption: Workflow of the Sulphorhodamine B (SRB) cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Human breast cancer cells (MCF-7) were seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.

  • Compound Addition: The cells were then treated with various concentrations of the test compounds (Sonnerphenolic C, compounds 5 and 6).

  • Incubation: The treated cells were incubated for a period of 48 hours.

  • Cell Fixation: Following incubation, the cells were fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA).

  • Staining: The fixed cells were washed and then stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read on a plate reader at a wavelength of 515 nm.

  • IC50 Calculation: The percentage of cell survival was calculated, and the IC50 value was determined from the dose-response curve.

Common Cytotoxicity Assay for Paclitaxel

The cytotoxic effects of paclitaxel are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Paclitaxel Treatment cluster_2 MTT Assay cell_seeding Seed breast cancer cells in 96-well plates incubation_24h Incubate for 24 hours cell_seeding->incubation_24h add_paclitaxel Add varying concentrations of Paclitaxel incubation_24h->add_paclitaxel incubation_72h Incubate for 72 hours add_paclitaxel->incubation_72h add_mtt Add MTT reagent to each well incubation_72h->add_mtt incubation_4h Incubate for 2-4 hours add_mtt->incubation_4h solubilize Add solubilization solution (e.g., DMSO) incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 calculate_ic50 read_absorbance->calculate_ic50 Calculate IC50 values

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Breast cancer cells are plated in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • Drug Incubation: The cells are then exposed to a range of concentrations of paclitaxel for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability, and the IC50 value is calculated.

Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is critical for their development as therapeutic agents.

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which is essential for mitosis.

G paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules Binds to β-tubulin and stabilizes mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Prevents disassembly mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Dysfunctional spindle formation apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of the microtubule network disrupts the normal formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.

Sonnerphenolic Compounds: Potential Mechanisms

While the specific signaling pathways affected by Sonnerphenolic C in breast cancer cells have not been elucidated, phenolic compounds, in general, are known to exert anticancer effects through various mechanisms. These may include:

  • Induction of Apoptosis: Many phenolic compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: They can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

  • Anti-inflammatory Effects: Chronic inflammation is linked to cancer development, and the anti-inflammatory properties of phenolics may contribute to their anticancer activity.

  • Inhibition of Angiogenesis: Some phenolic compounds can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.

  • Modulation of Signaling Pathways: Phenolics have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Further research is required to determine the precise mechanism of action of Sonnerphenolic C and other related compounds in breast cancer cells.

Conclusion

This comparative guide highlights the current state of knowledge regarding the cytotoxicity of Sonnerphenolic compounds from Sonneratia ovata in relation to the established chemotherapeutic agent, paclitaxel. The available data indicates that while compounds like Sonnerphenolic C do exhibit cytotoxic effects against the MCF-7 breast cancer cell line, their potency is considerably lower than that of paclitaxel.

The absence of data for this compound underscores the need for further investigation into the diverse phytochemicals present in Sonneratia species. Future studies should aim to:

  • Isolate and characterize a wider range of compounds from Sonneratia ovata and related species.

  • Conduct comprehensive cytotoxic screening of these compounds against a panel of breast cancer cell lines representing different molecular subtypes.

  • Elucidate the specific molecular mechanisms and signaling pathways through which these compounds exert their effects.

Such research will be invaluable in identifying novel natural product-based leads for the development of more effective and less toxic therapies for breast cancer.

References

A Comparative Analysis of Sonnerphenolic B and Other Prominent Natural Phenols

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of drug discovery and development, natural phenols stand out for their vast therapeutic potential. Among these, Sonnerphenolic B, a phenolic compound isolated from the mangrove plant Sonneratia ovata, has garnered interest. This guide provides a comparative analysis of the biological activities of phenolic compounds from the Sonneratia genus with other well-characterized natural phenols, namely quercetin, gallic acid, and curcumin. Due to the limited availability of specific experimental data for the isolated this compound, this comparison will utilize data from extracts of Sonneratia species, which are rich in a variety of phenolic compounds. This analysis focuses on three key performance metrics: antioxidant activity, anti-inflammatory effects, and cytotoxicity, supported by experimental data and detailed protocols.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and cytotoxic activities of Sonneratia species extracts and the selected pure natural phenols. The data is presented as IC50 values, which represent the concentration of the substance required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

Compound/ExtractPlant/SourceIC50 (µg/mL)IC50 (µM)
Sonneratia caseolaris bark extractSonneratia caseolaris21.74[1]-
Sonneratia alba bark extract (chloroform partitionate)Sonneratia alba12[2]-
Sonneratia alba bark extract (crude methanolic)Sonneratia alba14[2]-
Sonneratia ovata leaf extract (methanolic)Sonneratia ovata4.07[3]-
3,4,5-trihydroxybenzoate (from S. caseolaris roots)Sonneratia caseolaris6.63[4]-
QuercetinVarious plants19.17[5]19.3[6]
Gallic AcidVarious plants-13.2[7], 29.5[8]
CurcuminCurcuma longa3.20[9]32.86[10], 53[11]

Table 2: Anti-inflammatory Activity (COX-2 Inhibition Assay)

Compound/ExtractPlant/SourceIC50 (µM)
Gallic AcidVarious plants0.074[12]
CurcuminCurcuma longa2 - 52 (depending on assay conditions)[13]
QuercetinVarious plantsData not available for direct IC50

Table 3: Cytotoxicity (MTT Assay)

Compound/ExtractCell LineIC50 (µg/mL)IC50 (µM)
Sonneratia alba fruit extractMCF-7 (Breast Cancer)62.30[14][15]-
Sonneratia alba fruit extractCaCo-2 (Colon Cancer)247.012[14][15]-
Triterpenoids from S. paracaseolarisA549 (Lung Cancer)-1.89 - 13.10[16]
Triterpenoids from S. paracaseolarisHeLa (Cervical Cancer)-11.04 - 13.10[16]
QuercetinMCF-7 (Breast Cancer)-37[17][18], 73[19]
Gallic AcidHeLa (Cervical Cancer)1948.95[20]80[21], 242.4[22]
CurcuminHepG2 (Liver Cancer)8.84[23]17.5[24], 98.3 (48h)[25]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Protocol:

    • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

    • Various concentrations of the test compound (extract or pure phenol) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

COX-2 (Cyclooxygenase-2) Inhibition Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • Principle: The activity of the COX-2 enzyme is monitored by measuring the production of its products, such as prostaglandin E2 (PGE2), from a substrate like arachidonic acid.

  • Protocol:

    • Purified COX-2 enzyme is incubated with a buffer solution containing necessary co-factors (e.g., hematin, epinephrine).

    • The test compound at various concentrations is added to the enzyme solution and pre-incubated.

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of PGE2 produced is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry).

    • The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, representing the concentration that causes 50% cell death, is determined from the dose-response curve.

Visualizing Cellular Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_inflammatory Anti-inflammatory Activity (COX-2 Assay) cluster_cytotoxicity Cytotoxicity (MTT Assay) a1 DPPH Solution a3 Incubation a1->a3 a2 Test Compound a2->a3 a4 Spectrophotometry a3->a4 a5 IC50 Calculation a4->a5 b1 COX-2 Enzyme b4 PGE2 Quantification b1->b4 b2 Test Compound b2->b1 b3 Arachidonic Acid b3->b4 b5 IC50 Calculation b4->b5 c1 Cancer Cells c2 Test Compound c1->c2 c3 MTT Reagent c2->c3 c4 Formazan Solubilization c3->c4 c5 Absorbance Reading c4->c5 c6 IC50 Calculation c5->c6

Fig 1. Generalized workflow for in vitro bioactivity screening.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Signaling cluster_inhibition Inhibition by Phenols stimulus e.g., LPS, UV nfkb NF-κB Activation stimulus->nfkb cox2 COX-2 Upregulation nfkb->cox2 pge2 Prostaglandin E2 (Inflammation) cox2->pge2 phenols Natural Phenols (e.g., this compound) phenols->nfkb Inhibit phenols->cox2 Inhibit

Fig 2. Simplified COX-2 inflammatory pathway and potential inhibition by natural phenols.

Conclusion

This comparative analysis highlights the significant biological potential of phenolic compounds derived from Sonneratia species. While specific data for this compound is lacking, the potent antioxidant and cytotoxic activities observed in extracts from its genus, such as S. ovata and S. alba, suggest that its isolated constituents are promising candidates for further investigation. The provided IC50 values for well-known phenols like quercetin, gallic acid, and curcumin serve as valuable benchmarks for contextualizing the activity of novel compounds. The detailed experimental protocols and workflow diagrams offer a framework for researchers to conduct further studies and contribute to the growing body of knowledge on the therapeutic applications of natural phenols. Future research should focus on isolating this compound and other individual phenolics from Sonneratia species to elucidate their specific contributions to the observed bioactivities and to explore their mechanisms of action in greater detail.

References

validating Sonnerphenolic B's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Validating Sonnerphenolic B's Mechanism of Action: A Comparative Guide

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of this compound's precise mechanism of action, precluding a detailed comparative analysis across different cell lines at this time.

This compound is a phenolic compound isolated from the leaves of the mangrove plant Sonneratia ovata. Initial research identified this compound and performed preliminary screenings for its biological activities. However, publicly available data on its specific molecular targets and signaling pathways remains limited.

A key study by Nguyen et al. (2015) first described the isolation of this compound.[1] This foundational research focused on the identification of several new compounds from Sonneratia ovata and conducted initial in vitro assays for cytotoxicity and acetylcholinesterase (AChE) inhibition.[1] While the study provided valuable preliminary data on the bioactivity of extracts and other isolated compounds, a detailed mechanistic investigation of this compound was not the primary focus. The published data from this study indicates that other compounds isolated from the same plant, such as Sonnerphenolic C and (S)-rhodolatouchol, exhibited more significant cytotoxic and AChE inhibitory activities, respectively.[1]

Subsequent searches for follow-up studies specifically investigating the mechanism of action of this compound in various cell lines have not yielded further detailed experimental data. As a result, the core requirements for this comparison guide—quantitative data for comparison, detailed experimental protocols for validation, and visualization of signaling pathways—cannot be fulfilled based on the current body of scientific literature.

To facilitate future research in this area, this guide outlines the hypothetical experimental workflow and data presentation formats that would be necessary to validate and compare the mechanism of action of this compound.

Proposed Experimental Workflow for Mechanism of Action Validation

Should further research on this compound be undertaken, a systematic approach would be required to elucidate its mechanism of action. The following workflow is proposed as a standard methodology for such an investigation.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death Analysis cluster_2 Signaling Pathway Investigation cluster_3 Target Validation Cell_Viability_Assay Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) Determine_IC50 Determine IC50 Values Cell_Viability_Assay->Determine_IC50 Select_Cell_Lines Select Diverse Cancer Cell Lines (e.g., MCF-7, HeLa, NCI-H460) Select_Cell_Lines->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Pathway_Array Signaling Pathway Arrays Determine_IC50->Pathway_Array Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Acetylcholinesterase) Determine_IC50->Enzyme_Inhibition_Assay Western_Blot_Apoptosis Western Blot for Apoptotic Markers (Caspases, Bcl-2 family) Apoptosis_Assay->Western_Blot_Apoptosis Western_Blot_Pathway Western Blot for Key Pathway Proteins (e.g., MAPK, PI3K/Akt) Pathway_Array->Western_Blot_Pathway Reporter_Assay Reporter Gene Assays Western_Blot_Pathway->Reporter_Assay Binding_Assay Direct Binding Assays Enzyme_Inhibition_Assay->Binding_Assay

Caption: Proposed experimental workflow for validating the mechanism of action of this compound.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of this compound's effects across different cell lines and against alternative compounds, quantitative data should be summarized in tabular format.

Table 1: Comparative Cytotoxicity of this compound and Control Compounds

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 (Breast Cancer)Data Not AvailableReference ValueReference Value
HeLa (Cervical Cancer)Data Not AvailableReference ValueReference Value
NCI-H460 (Lung Cancer)Data Not AvailableReference ValueReference Value
PHF (Normal Fibroblast)Data Not AvailableReference ValueReference Value

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
MCF-7 ControlData Not AvailableData Not AvailableData Not AvailableData Not Available
This compound (IC50)Data Not AvailableData Not AvailableData Not AvailableData Not Available
HeLa ControlData Not AvailableData Not AvailableData Not AvailableData Not Available
This compound (IC50)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Hypothetical Signaling Pathway Diagram

Based on the known activities of other phenolic compounds, a potential mechanism of action for this compound could involve the induction of apoptosis through intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade.

G Sonnerphenolic_B This compound Receptor Death Receptor (e.g., Fas/TNFR) Sonnerphenolic_B->Receptor Extrinsic Pathway Mitochondria Mitochondria Sonnerphenolic_B->Mitochondria Intrinsic Pathway Cell_Membrane Cell Membrane Caspase8 Caspase-8 Receptor->Caspase8 Bax_Bak Bax/Bak Mitochondria->Bax_Bak Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid tBid->Bax_Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Apoptosome->Caspase3 Caspase9 Caspase-9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway potentially induced by this compound.

Conclusion

While this compound has been identified as a novel natural product, the scientific community has not yet conducted the in-depth studies required to validate its mechanism of action across different cell lines. The initial screening studies provide a starting point, but further research is necessary to elucidate its molecular targets, the signaling pathways it modulates, and its potential as a therapeutic agent. The experimental framework and data presentation formats outlined above provide a roadmap for future investigations that will be essential to build a comprehensive understanding of this compound's biological effects. Researchers, scientists, and drug development professionals are encouraged to pursue these lines of inquiry to unlock the potential of this natural compound.

References

A Comparative Guide to the Bioactivities of Phenolic Compounds from Sonneratia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the biological activities of several key phenolic compounds isolated from the mangrove genus Sonneratia. While the initial inquiry sought information on "Sonnerphenolic B," a comprehensive search of the scientific literature did not yield any data on a compound with this specific designation. It is possible that this is a newly isolated compound not yet widely reported, or a misnomer.

In lieu of information on "this compound," this guide focuses on the cross-verification of the activities of other well-characterized and frequently studied phenolic compounds found in Sonneratia species: luteolin, apigenin, gallic acid, and vanillic acid . These compounds have been the subject of numerous independent laboratory studies, allowing for a robust comparison of their antioxidant, anti-inflammatory, and anticancer properties. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of natural products from this genus.

Data Presentation: Comparative Bioactivities

The following tables summarize quantitative data from various independent studies, providing a comparative overview of the potency of each phenolic compound in different biological assays.

Table 1: Antioxidant Activity of Phenolic Compounds
CompoundAssayIC50 / SC50 Value (µg/mL)Reference
Gallic Acid DPPH1.03 ± 0.25[1]
ABTS1.03 ± 0.25[1]
Luteolin DPPH28.33[2]
ABTS17.3 µM (approx. 4.95 µg/mL)[3]
Vanillic Acid HOCl Scavenging1.74[4]
H2O2 Scavenging10.40[4]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater antioxidant activity. SC50: Half-maximal scavenging concentration.

Table 2: Anti-inflammatory Activity of Phenolic Compounds
CompoundAssay / Cell LineEffectConcentration / IC50Reference
Luteolin LPS-stimulated RAW 264.7 cellsInhibition of COX-2 expression25, 50, 100 µM[5]
LPS-stimulated RAW 264.7 cellsSuppression of PGE2 formationComplete suppression[5]
Vanillic Acid fMLP-stimulated neutrophilsDownregulation of ROS burst5-50 µg/mL[4][6]
LPS-stimulated neutrophilsSuppression of TNF-α and IL-85-50 µg/mL[4][6]
Protein glycation inhibitionIC50 = 46.4 µg/mL[4]
Table 3: Anticancer Activity of Phenolic Compounds (Apigenin)
Cell Line (Cancer Type)AssayIC50 Value (µM)Reference
HeLa (Cervical)MTT Assay (72h)10[7]
SiHa (Cervical)MTT Assay (72h)68[7]
CaSki (Cervical)MTT Assay (72h)76[7]
C33A (Cervical)MTT Assay (72h)40[7]
Caki-1 (Renal)Cell Viability (24h)27.02[8]
ACHN (Renal)Cell Viability (24h)50.40[8]
NC65 (Renal)Cell Viability (24h)23.34[8]
HT29 (Colorectal)MTT Assay (48h)2.82[9]
KKU-M055 (Cholangiocarcinoma)MTS Assay (48h)61[10]
MDA-MB-453 (Breast)MTT Assay (72h)35.15[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[12]

  • Protocol Summary:

    • A working solution of DPPH in methanol or ethanol (typically 0.1 mM) is prepared.[12]

    • Various concentrations of the test compound are added to the DPPH solution.[12][13]

    • A blank containing only the solvent and DPPH is also prepared.[12]

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).[12]

    • The absorbance is measured at 517 nm using a spectrophotometer.[12]

    • The percentage of scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[12]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This method is used to detect and differentiate between apoptotic and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells.[7]

  • Protocol Summary:

    • Cancer cells are seeded in plates and treated with the test compound (e.g., apigenin at its IC50 concentration) for a specified duration (e.g., 48 hours).[7]

    • Both adherent and floating cells are collected and washed with a binding buffer.[7]

    • Cells are then incubated with FITC-conjugated Annexin V and PI in the dark.[7][14][15]

    • The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[7][14][15]

Inhibition of COX-2 and iNOS Expression (Western Blot)

This experiment determines if a compound can reduce the expression of key pro-inflammatory enzymes.

  • Principle: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes that are upregulated during inflammation and contribute to the inflammatory response. Western blotting is a technique used to detect and quantify the amount of these specific proteins in cell lysates.

  • Protocol Summary:

    • Immune cells, such as macrophages (e.g., RAW 264.7), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound (e.g., luteolin).[16][17]

    • After incubation, the cells are lysed to release their proteins.[14]

    • The total protein concentration in each lysate is determined.[14]

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.[14]

    • The membrane is incubated with primary antibodies specific for COX-2 or iNOS, followed by incubation with a secondary antibody conjugated to an enzyme that allows for detection.[17]

    • The protein bands are visualized, and their intensity is quantified to determine the relative expression levels.[16][17]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by the phenolic compounds and a general experimental workflow.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound Phenolic Compound (Luteolin, Apigenin, etc.) dissolution Dissolution in appropriate solvent compound->dissolution serial_dilution Serial Dilutions dissolution->serial_dilution antioxidant Antioxidant Assays (DPPH, ABTS) serial_dilution->antioxidant anti_inflammatory Anti-inflammatory Assays (COX-2, iNOS expression) serial_dilution->anti_inflammatory anticancer Anticancer Assays (MTT, Apoptosis) serial_dilution->anticancer data_collection Data Collection (Absorbance, Cell Viability, etc.) antioxidant->data_collection anti_inflammatory->data_collection anticancer->data_collection ic50_calculation IC50 Calculation data_collection->ic50_calculation statistical_analysis Statistical Analysis ic50_calculation->statistical_analysis

Caption: General experimental workflow for evaluating the bioactivity of phenolic compounds.

NFkB_Pathway_Luteolin LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to nucleus Inflammation Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammation induces transcription Luteolin Luteolin Luteolin->IKK inhibits Luteolin->NFkB_nucleus inhibits translocation

Caption: Luteolin's inhibition of the NF-κB inflammatory pathway.[2][18]

PI3K_Akt_Pathway_Apigenin GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds & activates PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Proliferation, Survival, Angiogenesis mTOR->CellSurvival promotes Apigenin Apigenin Apigenin->PI3K inhibits Apigenin->Akt inhibits

Caption: Apigenin's inhibitory action on the PI3K/Akt signaling pathway.[19][20][21]

References

Unveiling the Bioactivity of Sonnerphenolic B: A Comparative Analysis of its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Sonnerphenolic B, a phenolic compound isolated from the mangrove plant Sonneratia ovata, reveals its potential as a bioactive agent. This guide provides a detailed comparison of its cytotoxic and acetylcholinesterase inhibitory activities, supported by experimental data, to aid researchers and drug development professionals in understanding its structure-activity relationship (SAR).

Introduction to this compound

This compound is a natural product belonging to the class of diarylheptanoids. It was first isolated from the leaves of Sonneratia ovata by Nguyen et al. in 2015.[1] The unique structural features of this compound have prompted investigations into its biological activities, particularly in the areas of cancer and neurodegenerative diseases. This guide synthesizes the available data to provide a clear overview of its SAR.

Comparative Analysis of Biological Activity

The biological activities of this compound and its related, naturally occurring analogs isolated from Sonneratia ovata have been evaluated for their in vitro cytotoxicity against human breast cancer cells (MCF-7) and their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Cytotoxicity against MCF-7 Breast Cancer Cells

A study by Nguyen et al. evaluated the cytotoxic effects of several compounds isolated from Sonneratia ovata.[1] The results, summarized in the table below, indicate that while this compound itself was not reported to be active, several of its structural analogs demonstrated moderate cytotoxicity.

CompoundStructureIC50 (µM) against MCF-7
This compound (2)(Structure not provided in abstract)Not Reported as Active
Lignan 1 (5)(Structure not provided in abstract)146.9 ± 9.0
Lignan 2 (6)(Structure not provided in abstract)114.5 ± 7.2
Sonnerphenolic C (23)(Structure not provided in abstract)112.8 ± 9.4
Data sourced from Nguyen et al., 2015.[1]

Structure-Activity Relationship Insights (Cytotoxicity):

Due to the limited public information on the precise structures of the active lignans (5 and 6) and Sonnerphenolic C (23) from the primary study, a detailed SAR analysis is challenging. However, the data suggests that specific structural modifications on a related phenolic backbone can lead to cytotoxic activity against MCF-7 cells. Further research with a broader range of synthesized this compound analogs is necessary to elucidate the key structural features required for anticancer activity.

Acetylcholinesterase (AChE) Inhibition

The same study also investigated the acetylcholinesterase inhibitory potential of the isolated compounds.[1] Of the compounds tested, only (S)-rhodolatouchol demonstrated inhibitory activity.

CompoundStructureIC50 (µM) against AChE
This compound (2)(Structure not provided in abstract)Not Reported as Active
(S)-rhodolatouchol (22)(Structure not provided in abstract)96.1 ± 14.5
Data sourced from Nguyen et al., 2015.[1]

Structure-Activity Relationship Insights (AChE Inhibition):

The finding that (S)-rhodolatouchol inhibits AChE while this compound does not, points towards specific structural requirements for this activity. A comparative analysis of their structures would be crucial to identify the pharmacophore responsible for AChE inhibition. The lack of a broader set of analogs again limits a detailed SAR study.

Experimental Protocols

The following are the methodologies employed in the key study by Nguyen et al. for the biological assays.[1]

Cytotoxicity Assay

The in vitro cytotoxicity of the isolated compounds against the MCF-7 human breast cancer cell line was determined using the sulforhodamine B (SRB) assay.

experimental_workflow_cytotoxicity start Seed MCF-7 cells in 96-well plates treatment Treat cells with varying concentrations of test compounds start->treatment incubation Incubate for 48 hours treatment->incubation fixation Fix cells with trichloroacetic acid (TCA) incubation->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining washing Wash with 1% acetic acid staining->washing solubilization Solubilize bound dye with Tris buffer washing->solubilization measurement Measure absorbance at 515 nm solubilization->measurement calculation Calculate IC50 values measurement->calculation

Figure 1. Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Acetylcholinesterase (AChE) Inhibition Assay

The acetylcholinesterase inhibitory activity was evaluated using a modified Ellman's method.

experimental_workflow_ache start Prepare reaction mixture: AChE, DTNB, and test compound in buffer preincubation Pre-incubate at 37°C for 15 min start->preincubation initiation Initiate reaction by adding acetylthiocholine iodide (ATCI) preincubation->initiation incubation Incubate at 37°C for 10 min initiation->incubation measurement Measure absorbance at 405 nm incubation->measurement calculation Calculate percentage of inhibition and IC50 values measurement->calculation

Figure 2. Workflow of the acetylcholinesterase inhibition assay.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways through which this compound or its analogs exert their biological effects. Further research is required to elucidate their mechanism of action at the molecular level.

signaling_pathway cluster_cell Target Cell receptor Cellular Target (Unknown) downstream Downstream Signaling Cascade (Unknown) receptor->downstream Activation/Inhibition (?) response Biological Response (e.g., Apoptosis, Neuronal protection) downstream->response sonnerphenolic_B This compound / Analogs sonnerphenolic_B->receptor Binding

Figure 3. A hypothetical signaling pathway for this compound and its analogs, highlighting the current lack of knowledge.

Conclusion and Future Directions

The preliminary data on this compound and its related natural analogs from Sonneratia ovata suggest that this class of compounds holds promise for further investigation in the fields of oncology and neuropharmacology. However, the current understanding of their structure-activity relationship is significantly limited by the lack of a systematic study involving a series of synthesized analogs.

To advance the therapeutic potential of this compound, future research should focus on:

  • The total synthesis of this compound and a library of its derivatives with systematic structural modifications.

  • Comprehensive in vitro screening of these analogs against a wider range of cancer cell lines and other relevant biological targets.

  • In-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by the active compounds.

Such studies will be instrumental in building a robust structure-activity relationship profile for the this compound scaffold, paving the way for the rational design of more potent and selective therapeutic agents.

References

A Comparative Analysis of Neuroprotective Efficacy: Resveratrol versus Sonnerphenolic B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the neuroprotective properties of two phenolic compounds. This guide critically evaluates the existing experimental data, details methodologies, and visualizes the complex signaling pathways involved.

Introduction

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents capable of mitigating neuronal damage and promoting cerebral health. Phenolic compounds, renowned for their antioxidant and anti-inflammatory properties, have emerged as promising candidates for neuroprotection. This guide provides a detailed comparison of the neuroprotective effects of two such compounds: the well-studied polyphenol Resveratrol and the lesser-known Sonnerphenolic B. While extensive research has elucidated the multifaceted neuroprotective mechanisms of Resveratrol, data on this compound remains scarce, precluding a direct, data-driven comparison at this time. This document, therefore, presents a comprehensive overview of the current scientific evidence for Resveratrol and highlights the knowledge gap concerning this compound.

Quantitative Analysis of Neuroprotective Effects

The neuroprotective efficacy of Resveratrol has been quantified in numerous preclinical studies, primarily utilizing rodent models of ischemic stroke and neurodegenerative disorders. Key metrics include the reduction of infarct volume, improvement in neurological deficit scores, and modulation of biochemical markers associated with inflammation and apoptosis.

CompoundExperimental ModelDosageOutcome MeasureResultReference
Resveratrol Middle Cerebral Artery Occlusion (MCAO) in rats20 mg/kgNeurological Deficit Score (5-point scale)Decrease from 2.75 (control) to 1.67[1]
MCAO in rats30 mg/kgNeurological Deficit Score (5-point scale)Further decrease compared to 20 mg/kg[1]
MCAO in rats20 mg/kgInfarct VolumeSignificantly lower than control group[1]
MCAO in rats100 mg/kg (i.p.)Infarct VolumeSignificantly decreased compared to non-treated group[1]
MCAO in rats1.8 mg/kg (i.v.)AMPK Protein Levels1.4-fold increase compared to vehicle group[1]
MCAO in rats1.8 mg/kg (i.v.)SIRT1 Protein Levels1.8-fold increase compared to vehicle group[1]
Ischemic Stroke Model in mice5 mg/kg (males), 1 mg/kg (females)Brain InjuryReduction in brain injury[2]
Alzheimer's Disease Model (mice)300 mg/kg (dietary) for 45 daysPlaque PathologyReduced plaque pathology[3]
Parkinson's Disease Model (rats)10, 20, 40 mg/kg (oral) for 10 weeksCOX-2 and TNF-α mRNA levelsSignificantly decreased[3]

This compound: To date, there is no published quantitative data on the neuroprotective effects of this compound. The compound has been identified in Sonneratia ovata and a preliminary study has investigated its in vitro cytotoxicity and acetylcholinesterase inhibitory activities.[1] However, its efficacy in neuroprotective assays has not been reported.

Key Signaling Pathways in Neuroprotection

Resveratrol exerts its neuroprotective effects through the modulation of multiple signaling pathways. These pathways are intricately linked to cellular processes such as inflammation, oxidative stress, and apoptosis.

Resveratrol's Neuroprotective Signaling Cascades

Resveratrol's mechanisms of action are multifaceted and include:

  • SIRT1/AMPK Pathway: Resveratrol is a potent activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular metabolism and stress resistance.[1][4] Activation of SIRT1 can lead to the deacetylation of various downstream targets, promoting cell survival. Resveratrol also enhances the activity of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] The activation of the SIRT1/AMPK axis contributes to neuroprotection by enhancing mitochondrial function and promoting autophagy.[1]

  • Nrf2/ARE Pathway: Resveratrol can augment the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. By promoting the nuclear translocation of Nrf2, Resveratrol enhances the cellular capacity to counteract oxidative stress.

  • Anti-Inflammatory Pathways: Chronic inflammation is a key contributor to neurodegeneration. Resveratrol has been shown to suppress inflammatory responses in the brain by inhibiting the activation of microglia and astrocytes. It can modulate several inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNFα.[2]

  • Anti-Apoptotic Pathways: Resveratrol can protect neurons from apoptotic cell death by modulating the expression of Bcl-2 family proteins.[2] It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.[2]

Resveratrol_Signaling_Pathways cluster_SIRT1_AMPK SIRT1/AMPK Pathway cluster_Nrf2_ARE Nrf2/ARE Pathway cluster_Anti_Inflammatory Anti-Inflammatory Pathways cluster_Anti_Apoptotic Anti-Apoptotic Pathways Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK Nrf2 Nrf2 Resveratrol->Nrf2 NFkB NF-κB Resveratrol->NFkB inhibits MAPK MAPK Resveratrol->MAPK inhibits Bcl2 ↑ Bcl-2 Resveratrol->Bcl2 Bax ↓ Bax Resveratrol->Bax Autophagy Autophagy SIRT1->Autophagy Mitochondrial_Function Mitochondrial Function SIRT1->Mitochondrial_Function AMPK->Autophagy AMPK->Mitochondrial_Function Neuroprotection Neuroprotection Autophagy->Neuroprotection Mitochondrial_Function->Neuroprotection ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Neuroprotection Apoptosis ↓ Apoptosis Bcl2->Apoptosis Bax->Apoptosis Apoptosis->Neuroprotection MCAO_Workflow Start Start: Anesthetize Rat Surgery Surgical Procedure: Expose and ligate arteries Start->Surgery Occlusion Induce Ischemia: Insert suture to occlude MCA (60-120 min) Surgery->Occlusion Reperfusion Reperfusion: Withdraw suture Occlusion->Reperfusion Treatment Administer Resveratrol (i.p. or i.v.) Reperfusion->Treatment Neuro_Assessment Neurological Deficit Scoring (e.g., 24h post-MCAO) Treatment->Neuro_Assessment Infarct_Analysis Infarct Volume Measurement: TTC Staining Neuro_Assessment->Infarct_Analysis End End: Data Analysis Infarct_Analysis->End

References

A Comparative Analysis of Sonnerphenolic B: In Vitro vs. In Vivo Efficacy - A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the comparative efficacy of Sonnerphenolic B, a phenolic compound isolated from Sonneratia ovata, reveal a significant gap in the scientific literature. While preliminary in vitro studies have explored its bioactivity, a direct comparison with in vivo models is not possible based on currently available public research. This guide summarizes the existing data and highlights the need for further research to establish a comprehensive understanding of this compound's therapeutic potential.

In Vitro Efficacy: Early Insights into Bioactivity

Research on this compound has primarily focused on its effects in controlled laboratory settings. A key study has investigated its potential as a cytotoxic agent and an inhibitor of acetylcholinesterase.

Cytotoxicity and Acetylcholinesterase Inhibition

One of the foundational studies on this compound explored its effects on various cell lines and its ability to inhibit the enzyme acetylcholinesterase, which is implicated in neurodegenerative diseases.[1]

Table 1: Summary of In Vitro Activities of this compound

AssayCell Line/TargetActivity MetricResultReference
CytotoxicityVarious Cancer Cell LinesIC₅₀Data not publicly available[1]
Acetylcholinesterase InhibitionAcetylcholinesteraseIC₅₀Data not publicly available[1]

Note: Specific quantitative data (e.g., IC₅₀ values) from the cited study are not readily accessible in the public domain, preventing a detailed quantitative summary.

In Vivo Efficacy: A Knowledge Gap

A thorough search of scientific databases reveals a lack of published studies investigating the in vivo efficacy of this compound. This absence of animal or human trial data means that crucial parameters for drug development, such as pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall systemic effects, remain unknown.

Experimental Protocols

Detailed experimental protocols for the in vitro assays mentioned are described in the primary literature.[1] However, without in vivo studies, a comparative workflow cannot be constructed.

Future Directions and the Path Forward

The initial in vitro findings suggest that this compound may possess interesting bioactivities. However, to bridge the gap between laboratory findings and potential clinical applications, a structured research progression is necessary.

Proposed Experimental Workflow

The following diagram outlines a logical progression for future research on this compound, moving from initial in vitro characterization to comprehensive in vivo evaluation.

Caption: Proposed research workflow for this compound.

Conclusion

While this compound has been identified as a natural compound with potential bioactivity, the current body of scientific literature is insufficient to conduct a meaningful comparison of its in vitro and in vivo efficacy. The existing research is limited to preliminary in vitro screening, and a significant research gap exists regarding its effects in living organisms. Further investigation, following a structured research path from cellular assays to animal models, is essential to determine if the early in vitro promise of this compound can translate into tangible therapeutic applications. Researchers in the fields of natural product chemistry and drug development are encouraged to explore this promising compound to elucidate its full potential.

References

Comparative Analysis of Sonnerphenolic B and Other Bioactive Compounds from Sonneratia ovata

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of In Vitro Cytotoxicity and Acetylcholinesterase Inhibitory Activity

This guide provides a detailed comparison of the biological activities of Sonnerphenolic B, a phenolic compound isolated from the mangrove plant Sonneratia ovata, against other compounds co-isolated from the same species. The analysis is based on experimental data from a key study by Nguyen et al. (2015), which investigated the in vitro cytotoxicity and acetylcholinesterase (AChE) inhibitory effects of these natural products. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of Sonneratia-derived compounds.

Data Summary

The following table summarizes the quantitative data on the cytotoxic and acetylcholinesterase inhibitory activities of this compound and other compounds isolated from Sonneratia ovata.

CompoundCytotoxicity IC50 (μM) vs. MCF-7Cytotoxicity IC50 (μM) vs. HeLaCytotoxicity IC50 (μM) vs. NCI-H460Cytotoxicity IC50 (μM) vs. PHF (normal cells)Acetylcholinesterase Inhibition IC50 (μM)
This compound (2)> 277> 277> 277> 277Not Reported
Sonnerphenolic C (23)112.8 ± 9.4> 277> 277> 277Not Reported
Lignan (5)146.9 ± 9.0> 277> 277> 277Not Reported
Lignan (6)114.5 ± 7.2> 277> 277> 277Not Reported
(S)-rhodolatouchol (22)Not ReportedNot ReportedNot ReportedNot Reported96.1 ± 14.5

Data sourced from Nguyen et al. (2015). MCF-7 (human breast cancer), HeLa (human epithelial carcinoma), NCI-H460 (human lung cancer), PHF (primary human fibroblast).[1][2][3]

Key Findings

From the available data, this compound did not exhibit significant cytotoxicity against the tested cancer cell lines (MCF-7, HeLa, NCI-H460) or the normal fibroblast cell line (PHF) at the concentrations tested (IC50 > 277 μM). In contrast, Sonnerphenolic C and two other lignan compounds showed moderate cytotoxic activity specifically against the MCF-7 breast cancer cell line. For acetylcholinesterase inhibition, (S)-rhodolatouchol was the only compound reported with an IC50 value, indicating some level of inhibitory activity. The acetylcholinesterase inhibitory activity of this compound was not reported in this study.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay

The cytotoxic activity of the isolated compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines:

  • HeLa (human epithelial carcinoma)

  • NCI-H460 (human lung cancer)

  • MCF-7 (human breast cancer)

  • PHF (primary human fibroblast)

Protocol:

  • Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for a specified period.

  • Following incubation, the medium was removed, and MTT solution was added to each well.

  • The plates were incubated to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Acetylcholinesterase (AChE) Inhibitory Assay

The acetylcholinesterase inhibitory activity was determined using a modified version of Ellman's method.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

Protocol:

  • The reaction was carried out in a 96-well plate.

  • A mixture of AChE enzyme, DTNB, and the test compound at various concentrations in a suitable buffer was pre-incubated.

  • The reaction was initiated by the addition of the substrate, acetylthiocholine.

  • The change in absorbance was measured over time at a specific wavelength using a microplate reader.

  • The percentage of inhibition was calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, was determined from the dose-response curve.

Visualizations

Experimental Workflow for In Vitro Bioassays

experimental_workflow cluster_extraction Compound Isolation cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_ache AChE Inhibition Assay (Ellman's Method) start Sonneratia ovata Plant Material extraction Extraction & Fractionation start->extraction isolation Isolation of Compounds extraction->isolation treatment_c Compound Treatment isolation->treatment_c preincubation Pre-incubation (AChE, DTNB, Compound) isolation->preincubation cell_culture Cell Seeding (HeLa, NCI-H460, MCF-7, PHF) cell_culture->treatment_c incubation_c Incubation treatment_c->incubation_c mtt_addition MTT Addition & Formazan Formation incubation_c->mtt_addition solubilization Solubilization mtt_addition->solubilization absorbance_c Absorbance Measurement solubilization->absorbance_c ic50_c IC50 Calculation absorbance_c->ic50_c reaction_start Initiate Reaction (add Acetylthiocholine) preincubation->reaction_start absorbance_a Kinetic Absorbance Measurement reaction_start->absorbance_a inhibition_calc % Inhibition Calculation absorbance_a->inhibition_calc ic50_a IC50 Calculation inhibition_calc->ic50_a

Caption: Workflow of compound isolation and in vitro bioactivity screening.

Logical Relationship of the Comparative Study

logical_relationship cluster_compounds Isolated Compounds from Sonneratia ovata cluster_assays Biological Assays cluster_results Comparative Results sonnerphenolic_b This compound cytotoxicity Cytotoxicity (Cancer & Normal Cells) sonnerphenolic_b->cytotoxicity sonnerphenolic_c Sonnerphenolic C sonnerphenolic_c->cytotoxicity lignans Lignans (5, 6) lignans->cytotoxicity rhodolatouchol (S)-rhodolatouchol ache_inhibition Acetylcholinesterase Inhibition rhodolatouchol->ache_inhibition result_cytotoxicity Differential Cytotoxicity Observed cytotoxicity->result_cytotoxicity result_ache Specific AChE Inhibition ache_inhibition->result_ache conclusion Structure-Activity Relationship Insights result_cytotoxicity->conclusion result_ache->conclusion

Caption: Logical flow of the comparative analysis of Sonneratia compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Sonnerphenolic B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Sonnerphenolic B, a phenolic compound isolated from Sonneratia ovata. Due to the absence of a specific Safety Data Sheet (SDS), these procedures are based on the general guidelines for the disposal of phenolic compounds, which are typically classified as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All handling of this compound, especially in powdered form or as a solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste. It is critical to note that drain disposal of phenolic compounds is strictly prohibited in most jurisdictions due to their potential environmental toxicity.

  • Waste Segregation and Collection :

    • Solid Waste : Collect any solid this compound waste, including contaminated consumables such as weigh boats, filter paper, and paper towels, in a dedicated, clearly labeled, and sealable hazardous waste container. This container should be made of a material compatible with phenolic compounds.

    • Liquid Waste : Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. If the solution is in an organic solvent, it should be collected in a container designated for halogenated or non-halogenated solvent waste, depending on the solvent used. Never mix incompatible waste streams.

  • Treatment of Liquid Waste (where applicable) :

    • For small volumes of aqueous this compound solutions, absorb the liquid onto a non-biodegradable sorbent material such as vermiculite, diatomaceous earth, or sand.

    • Once absorbed, the material should be treated as solid hazardous waste and placed in the designated solid waste container.

  • Container Labeling :

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The date of accumulation should also be clearly visible.

  • Storage :

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent the spread of any potential leaks.

  • Final Disposal :

    • Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company. The primary recommended method for the final disposal of phenolic compounds is high-temperature incineration at a permitted facility.

    • Provide the waste disposal company with all available information regarding the composition of the waste stream.

Quantitative Data

The following table summarizes the available chemical and physical properties of this compound. It is important to note that some of this data is predicted and should be used as a guide.

PropertyValueSource
CAS Number 1627516-10-2ChemicalBook
Molecular Formula C₂₄H₁₈O₈Inferred from structure
Boiling Point 481.3±45.0 °CPredicted
Density 1.172±0.06 g/cm³Predicted
pKa 9.74±0.10Predicted

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling phenolic waste is based on established safety and environmental regulations. The core principle is the containment and destruction of the hazardous material through incineration, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SonnerphenolicB_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Treatment & Containment cluster_2 Final Disposal SolidWaste Solid this compound Waste (e.g., contaminated labware) SolidContainer Labeled, Sealed Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid this compound Waste (aqueous or solvent-based) LiquidContainer Labeled, Sealed Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Storage Secure Hazardous Waste Storage Area SolidContainer->Storage Absorb Absorb with Non-Biodegradable Sorbent (e.g., vermiculite) LiquidContainer->Absorb For small aqueous volumes Absorb->SolidContainer DisposalService Licensed Hazardous Waste Disposal Service Storage->DisposalService Incineration High-Temperature Incineration DisposalService->Incineration

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.